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(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol Documentation Hub

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  • Product: (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol
  • CAS: 15573-17-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol

Introduction: The Significance of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol The rigid, bicyclic scaffold of 7-oxabicyclo[2.2.1]heptane, also known as oxanorbornane, is a privileged structure in medicinal chemistry and na...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol

The rigid, bicyclic scaffold of 7-oxabicyclo[2.2.1]heptane, also known as oxanorbornane, is a privileged structure in medicinal chemistry and natural product synthesis. Its constrained conformation allows for the precise spatial arrangement of functional groups, making it an invaluable building block for creating molecules with specific biological activities. The particular stereoisomer, (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol, is a chiral synthon of significant interest, serving as a key intermediate in the synthesis of a wide array of complex molecules, including nucleoside analogues, carbocyclic sugars, and various therapeutic agents. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, focusing on the strategic implementation of stereocontrol and providing practical, field-proven insights for researchers in drug development and chemical synthesis.

Strategic Overview: Navigating the Synthetic Landscape

The construction of the 7-oxabicyclo[2.2.1]heptane core is most commonly and efficiently achieved through a [4+2] cycloaddition, the Diels-Alder reaction, between furan and a suitable dienophile. The primary challenges in the synthesis of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol lie in the establishment of the three contiguous stereocenters with the correct absolute and relative stereochemistry. This guide will detail two primary strategies for achieving this:

  • Asymmetric Diels-Alder Reaction: This approach introduces chirality at the outset of the synthesis by employing a chiral dienophile or a chiral catalyst.

  • Kinetic Resolution of a Racemic Intermediate: This strategy involves the synthesis of a racemic mixture of a suitable precursor, followed by a resolution step, typically enzymatic, to isolate the desired enantiomer.

Following the establishment of the chiral core, subsequent transformations, including the saturation of a double bond and the stereoselective reduction of a ketone, are required to arrive at the final target molecule.

Pathway I: Asymmetric Diels-Alder Approach

The asymmetric Diels-Alder reaction offers an elegant and often highly efficient method for establishing the desired stereochemistry in the initial cycloaddition step. This is typically achieved through the use of a chiral auxiliary attached to the dienophile.

The Chiral Auxiliary-Mediated Diels-Alder Reaction

The use of chiral auxiliaries, such as those derived from (-)-8-phenylmenthol or Evans' oxazolidinones, provides a robust method for controlling the facial selectivity of the Diels-Alder reaction between furan and an acrylate dienophile. The steric bulk of the chiral auxiliary effectively shields one face of the dienophile, directing the approach of the furan to the opposite face.

A representative workflow for this approach is as follows:

furan Furan diels_alder_adduct Diastereomerically Enriched Diels-Alder Adduct furan->diels_alder_adduct chiral_acrylate Chiral Acrylate (e.g., with (-)-8-phenylmenthol) chiral_acrylate->diels_alder_adduct Lewis Acid (e.g., TiCl4) auxiliary_removal Auxiliary Removal (e.g., LiAlH4 reduction) diels_alder_adduct->auxiliary_removal chiral_alcohol Enantiomerically Enriched Unsaturated Alcohol auxiliary_removal->chiral_alcohol hydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C) chiral_alcohol->hydrogenation saturated_ketone Enantiomerically Pure Saturated Ketone hydrogenation->saturated_ketone Oxidation (e.g., Swern) reduction Stereoselective Reduction (e.g., L-Selectride) saturated_ketone->reduction target (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol reduction->target

Caption: Asymmetric Diels-Alder pathway using a chiral auxiliary.

Experimental Protocol: Chiral Auxiliary-Mediated Diels-Alder and Subsequent Transformations

Step 1: Asymmetric Diels-Alder Reaction

  • To a solution of the chiral acrylate (1.0 equiv) in a suitable solvent such as dichloromethane at -78 °C, a Lewis acid catalyst (e.g., TiCl4, 1.1 equiv) is added dropwise.

  • After stirring for 30 minutes, a solution of furan (5.0 equiv) in dichloromethane is added.

  • The reaction is stirred at -78 °C for several hours until completion, as monitored by TLC.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the diastereomerically enriched Diels-Alder adduct.

Step 2: Reductive Cleavage of the Chiral Auxiliary

  • The Diels-Alder adduct (1.0 equiv) is dissolved in anhydrous diethyl ether and cooled to 0 °C.

  • Lithium aluminum hydride (LiAlH4, 2.0 equiv) is added portion-wise.

  • The reaction is stirred at 0 °C for 1-2 hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting slurry is filtered, and the filtrate is dried and concentrated to yield the enantiomerically enriched unsaturated alcohol.

Step 3: Catalytic Hydrogenation

  • The unsaturated alcohol (1.0 equiv) is dissolved in ethanol.

  • A catalytic amount of 10% palladium on carbon (Pd/C) is added.

  • The mixture is stirred under an atmosphere of hydrogen gas (1 atm) at room temperature until the starting material is consumed.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give the saturated alcohol.

Step 4: Oxidation to the Ketone

  • The saturated alcohol is oxidized to the corresponding ketone using standard oxidation conditions, such as a Swern oxidation or with Dess-Martin periodinane, to yield the enantiomerically pure 7-oxabicyclo[2.2.1]heptan-2-one.

Step 5: Stereoselective Reduction to the exo-Alcohol

  • The ketone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C.

  • A sterically hindered reducing agent, such as L-Selectride® (1.2 equiv), is added dropwise to favor attack from the less hindered endo face, yielding the desired exo-alcohol.

  • The reaction is stirred at -78 °C for 1-2 hours and then quenched with water.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification by column chromatography affords the target molecule, (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol.

StepReagents and ConditionsTypical YieldStereoselectivity (d.r. or e.e.)
1 Chiral acrylate, Furan, TiCl4, CH2Cl2, -78 °C70-90%>95% d.r.
2 LiAlH4, Et2O, 0 °C85-95%>98% e.e.
3 H2, 10% Pd/C, EtOH, rt>95%-
4 Swern Oxidation or DMP90-98%-
5 L-Selectride®, THF, -78 °C80-90%>98% d.r. (exo major)

Pathway II: Enzymatic Kinetic Resolution Approach

An alternative and highly effective strategy involves the kinetic resolution of a racemic intermediate using lipases. This method is particularly attractive due to its mild reaction conditions, high enantioselectivity, and the use of environmentally benign reagents.

Lipase-Catalyzed Resolution of a Racemic Ester

In this pathway, a racemic mixture of a 7-oxabicyclo[2.2.1]hept-5-ene derivative, such as the methyl ester of the exo-carboxylic acid, is subjected to enzymatic hydrolysis. The lipase selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the unreacted ester in high enantiomeric excess.

A typical workflow for this approach is depicted below:

furan Furan racemic_adduct Racemic Diels-Alder Adduct furan->racemic_adduct acrylate Methyl Acrylate acrylate->racemic_adduct Diels-Alder resolution Enzymatic Resolution (e.g., Candida rugosa lipase) racemic_adduct->resolution enantioenriched_ester Enantioenriched Ester resolution->enantioenriched_ester enantioenriched_acid Enantioenriched Acid resolution->enantioenriched_acid reduction_ester Reduction (e.g., LiAlH4) enantioenriched_ester->reduction_ester unsaturated_alcohol Enantiopure Unsaturated Alcohol reduction_ester->unsaturated_alcohol hydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C) unsaturated_alcohol->hydrogenation saturated_alcohol (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol hydrogenation->saturated_alcohol

Caption: Enzymatic resolution pathway for the synthesis of the target molecule.

Experimental Protocol: Enzymatic Resolution and Subsequent Transformations

Step 1: Synthesis of Racemic exo-7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester

  • Furan (1.2 equiv) and methyl acrylate (1.0 equiv) are reacted in a sealed tube at 80-100 °C for 24-48 hours.

  • The resulting mixture of endo and exo isomers is purified by column chromatography to isolate the racemic exo adduct.

Step 2: Enzymatic Kinetic Resolution

  • The racemic ester (1.0 equiv) is suspended in a phosphate buffer (pH 7.0).

  • A lipase, such as Candida rugosa lipase (commercially available), is added.

  • The mixture is stirred at a controlled temperature (e.g., 30-40 °C) until approximately 50% conversion is reached, as monitored by HPLC or GC.

  • The reaction mixture is then basified to pH > 8 with sodium bicarbonate and the unreacted, enantioenriched ester is extracted with an organic solvent (e.g., dichloromethane).

  • The aqueous layer is then acidified to pH < 3 with HCl and the enantiomerically enriched carboxylic acid is extracted with ethyl acetate.

Step 3: Reduction of the Enantioenriched Ester

  • The enantioenriched ester is reduced to the corresponding alcohol using LiAlH4 as described in Pathway I, Step 2.

Step 4: Catalytic Hydrogenation

  • The resulting enantiopure unsaturated alcohol is hydrogenated using H2 and Pd/C as described in Pathway I, Step 3, to yield (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol.

StepReagents and ConditionsTypical YieldStereoselectivity (e.e.)
1 Furan, Methyl Acrylate, 80-100 °C60-70% (exo isomer)Racemic
2 Candida rugosa lipase, Phosphate buffer, pH 7~45% (ester), ~45% (acid)>98% e.e. (for both)
3 LiAlH4, Et2O, 0 °C85-95%>98% e.e.
4 H2, 10% Pd/C, EtOH, rt>95%>98% e.e.

Alternative Synthetic Strategies: A Glimpse into Novel Methodologies

While the Diels-Alder reaction remains the workhorse for constructing the 7-oxabicyclo[2.2.1]heptane skeleton, other innovative methods have been developed.

Gold-Catalyzed Cycloisomerization

A notable alternative involves the gold(I)-catalyzed cycloisomerization of appropriately substituted alkynediols. This method allows for the regio- and stereoselective construction of the bicyclic system in a single step. While not as commonly employed as the Diels-Alder approach, it represents a powerful tool for the synthesis of highly substituted derivatives.

Conclusion: A Versatile Scaffold within Reach

The synthesis of the chiral building block, (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol, is a well-established yet challenging endeavor that requires careful consideration of stereochemical control. The two primary pathways detailed in this guide, the asymmetric Diels-Alder reaction and enzymatic kinetic resolution, both offer reliable and high-yielding routes to this valuable synthon. The choice of pathway will often depend on the specific resources available, the desired scale of the synthesis, and the downstream applications of the target molecule. By understanding the underlying principles of stereocontrol and leveraging the detailed protocols provided, researchers can confidently access this versatile scaffold for the advancement of their drug discovery and natural product synthesis programs.

References

  • Vogel, P., Cossy, J., Plumet, J., & Arjona, O. (1999). Derivatives of 7-oxabicyclo[2.2.
  • Fraile, J. M., García, J. I., Gracia, D., Mayoral, J. A., & Pires, E. (1997). First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. The Journal of Organic Chemistry, 62(21), 7296-7301.
  • Schueller, C. M., Manning, D. D., & Kiessling, L. L. (1996). (R)-(+)-7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a precursor to substrates for the ring opening metathesis polymerization. Tetrahedron Letters, 37(49), 8859-8862.
  • Reddy, U. C., & Manheri, M. K. (2019). 1-Hydroxymethyl-7-oxabicyclo[2.2.1]hept-2-ene skeleton in enantiopure form through enzymatic kinetic resolution. Chirality, 31(4), 336-347.
  • Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226-2227.
  • Zhang, G., & Zhang, J. (2011). A highly regio- and stereoselective synthesis of 7-oxabicyclo[2.2.1]heptanes via a gold(I)-catalyzed cycloisomerization of alkynediols.
  • Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238-1256.
  • Corey, E. J., & Loh, T. P. (1991). A new, general, and powerful method for the enantioselective Diels-Alder reaction. Journal of the American Chemical Society, 113(23), 8966-8967.
  • Palmer, C. W. (2004). Olefinic hydrogenation of an oxabicyclo[2.2.1]hept-5-ene derivative using catalytic quantities of 10% Pd on carbon as catalyst afforded the title compound. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2084-o2085.
  • Vetica, F., Pandolfi, F., Pettazzoni, L., Leonelli, F., & Bortolami, M. (2022). Organocatalyst design for the stereoselective annulation towards bicyclic diketones and analogues. Symmetry, 14(2), 355.
Exploratory

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol CAS number and nomenclature

The following technical guide details the nomenclature, synthesis, and application of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol , a critical chiral scaffold in medicinal chemistry. A Versatile "Naked Sugar" Scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, synthesis, and application of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol , a critical chiral scaffold in medicinal chemistry.

A Versatile "Naked Sugar" Scaffold for Asymmetric Drug Discovery [1]

Executive Summary

The 7-oxabicyclo[2.2.1]heptane system, often referred to as a "naked sugar," represents a privileged scaffold in drug discovery due to its high degree of functionalization potential and stereochemical rigidity.[1] The specific enantiomer (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol serves as a vital chiral building block (chiron) for the synthesis of L-nucleosides, muscarinic agonists, and glycosidase inhibitors. This guide provides a definitive analysis of its nomenclature, a self-validating synthesis protocol via enzymatic resolution, and critical characterization data.[1]

Nomenclature and Identification

Precise stereochemical identification is paramount as the biological activity of this scaffold is strictly governed by its absolute configuration.[1]

Stereochemical Definition

The IUPAC name (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol defines a specific absolute configuration:

  • 7-Oxa: An oxygen atom replaces the C7 methylene bridge of the norbornane skeleton.[1]

  • [2.2.1]: The bicyclic framework consists of two 2-carbon bridges and one 1-carbon bridge (the oxygen).[1]

  • (1R, 4S): Defines the absolute configuration of the bridgehead carbons.

  • 2S: Defines the stereocenter bearing the hydroxyl group.[1]

Critical Distinction (Exo vs. Endo): In the 7-oxabicyclo[2.2.1]heptane system, the descriptor exo refers to substituents on the same side as the oxygen bridge.[1] The endo face is opposite the bridge.[1]

  • The (1R,2S,4S) configuration corresponds to the Exo isomer.[1]

  • The C2-H bond is endo, and the C2-OH bond is exo (cis to the oxygen bridge).[1]

  • Note: The endo isomer would be (1R,2R,4S).[1]

Chemical Identifiers
IdentifierValueNote
IUPAC Name (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-olSpecific Enantiomer
Common Name (+)-Exo-7-oxanorbornan-2-ol(Sign of rotation may vary by solvent)
CAS Number 253876-00-5 Associated with the racemic exo-mixture in major databases.[1] Specific enantiomers often lack unique CAS entries in public registries and are defined by the racemate CAS + stereochemical descriptor.[1]
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
SMILES O[C@@H]1C[C@H]2CC[C@@H]1O2Isomeric SMILES

Synthesis and Manufacturing

While the racemic alcohol can be synthesized via reduction of the corresponding ketone, the high-value application of this scaffold requires the pure enantiomer.[1] The most robust, scalable method involves the enzymatic kinetic resolution of the racemate.[1]

Synthesis Logic (The "Naked Sugar" Approach)

The synthesis begins with a Diels-Alder cycloaddition, followed by functional group manipulation to the racemic alcohol.[1] A lipase-catalyzed acylation then selectively acts on one enantiomer, allowing for physical separation.[1]

Pathway Diagram

The following diagram illustrates the workflow from Furan to the resolved chiral alcohol.

SynthesisPathway Furan Furan (Starting Material) Adduct Racemic Diels-Alder Adduct (Exo/Endo Mix) Furan->Adduct Diels-Alder (ZnI2 cat.) Dienophile Vinyl Acetate (or equivalent) Dienophile->Adduct RacAlcohol rac-Exo-7-oxabicyclo [2.2.1]heptan-2-ol Adduct->RacAlcohol Hydrolysis/Reduction CALB Enzymatic Resolution (CAL-B Lipase + Vinyl Acetate) RacAlcohol->CALB Target (1R,2S,4S)-Acetate (Converted to Alcohol) CALB->Target Fast Acylation Unwanted (1S,2R,4R)-Alcohol (Unreacted) CALB->Unwanted Slow/No Reaction

Figure 1: Chemo-enzymatic synthesis pathway for (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol.[1][2]

Detailed Experimental Protocol: Enzymatic Resolution

This protocol uses Candida antarctica Lipase B (CAL-B) to selectively acetylate the (1R,2S,4S) enantiomer from the racemic exo-alcohol mixture.[1]

Reagents:

  • Racemic exo-7-oxabicyclo[2.2.1]heptan-2-ol (10 mmol)[1]

  • Vinyl Acetate (Acyl donor, 30 mmol)

  • Immobilized CAL-B (Novozym 435, 200 mg)

  • MTBE (Methyl tert-butyl ether) or Toluene (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.14 g (10 mmol) of racemic alcohol in 20 mL of dry MTBE.

  • Initiation: Add 30 mmol of vinyl acetate and 200 mg of Novozym 435.

  • Incubation: Shake the mixture at 30°C at 200 rpm. Monitor the reaction by GC or chiral HPLC.

    • Mechanism:[1] The lipase preferentially acetylates the (1R,2S,4S)-alcohol due to the specific fit of the exo-hydroxyl into the enzyme's active site, following Kazlauskas' rule.[1]

  • Termination: Stop the reaction when conversion reaches exactly 50% (typically 24-48 hours). Filter off the enzyme beads (the enzyme can be reused).[1]

  • Separation: Evaporate the solvent. Separation of the resulting (1R,2S,4S)-acetate from the unreacted (1S,2R,4R)-alcohol is achieved via silica gel flash chromatography (Gradient: Hexane/EtOAc).[1]

  • Hydrolysis: The isolated (1R,2S,4S)-acetate is hydrolyzed (K₂CO₃, MeOH) to yield the pure (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol .[1]

Characterization and Validation

Trustworthiness in synthesis relies on rigorous characterization.[1] The 7-oxabicyclo system exhibits distinct NMR signatures based on the Karplus relationship.

Nuclear Magnetic Resonance (NMR)

The coupling constant (


) between the bridgehead proton (H1) and the C2 proton (H2) is the definitive diagnostic tool for distinguishing exo and endo isomers.[1]
Proton InteractionCoupling Constant (

)
Structural Insight
H1 - H2 (Exo isomer) ~0 Hz Dihedral angle is ~90°, resulting in no observable coupling (singlet or broadened singlet).[1]
H1 - H2 (Endo isomer) 3 - 5 Hz Dihedral angle allows for significant coupling (doublet).[1]
  • ¹H NMR (CDCl₃, 400 MHz) for (1R,2S,4S):

    
     4.35 (d, 
    
    
    
    =4.5 Hz, H1), 4.20 (s, H4), 3.95 (d,
    
    
    =6.5 Hz, H2-endo), 2.1-1.5 (m, methylene protons). Note: Shifts are approximate and solvent-dependent.
Stereochemical Logic Diagram

Understanding the spatial arrangement is crucial for derivatization.[1]

StereoLogic Core 7-Oxabicyclo[2.2.1]heptane Config Configuration: (1R, 2S, 4S) Core->Config Bridge Bridge (O7) Top Face Config->Bridge Hydroxyl 2-OH Group Config->Hydroxyl Relation Relationship: Cis (Same Side) Bridge->Relation Hydroxyl->Relation Result Designation: EXO Relation->Result

Figure 2: Logical derivation of the "Exo" designation from the (1R,2S,4S) configuration.

Applications in Drug Discovery

The (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol scaffold is not merely a solvent or intermediate; it is a pharmacophore mimic.[1]

  • Nucleoside Analogs: The ether bridge mimics the furanose oxygen of sugars.[1] Ring-opening of this scaffold provides access to L-ribose and other rare sugars used in antiviral nucleoside synthesis.[1]

  • Muscarinic Agonists: The rigid bicyclic structure locks the heteroatoms in a conformation that mimics acetylcholine, providing high affinity for muscarinic acetylcholine receptors (mAChRs).[1]

  • Glycosidase Inhibitors: Derivatives of this amine-functionalized scaffold (via the alcohol) act as transition-state mimics for glycosidase enzymes, relevant in diabetes and lysosomal storage disorder treatments.[1]

References

  • PubChem. 7-Oxabicyclo[2.2.1]heptan-2-ol (Compound).[1][3][4] National Library of Medicine.[1] [Link][1]

  • Vogel, P., et al. Derivatives of 7-oxabicyclo[2.2.1]heptane in nature and as useful synthetic intermediates.[1][5]Tetrahedron, 1999, 55(48), 13521-13642.[1] (Seminal review on the scaffold).

  • Arjona, O., et al. Stereoselective Synthesis of 7-Oxabicyclo[2.2.1]heptane Derivatives.Chemical Reviews, 2011.[1] (Detailed synthesis strategies).

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol

This guide provides an in-depth technical characterization of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol . This specific stereoisomer, commonly referred to as (-)-endo-7-oxanorbornan-2-ol , is a critical chiral building b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol . This specific stereoisomer, commonly referred to as (-)-endo-7-oxanorbornan-2-ol , is a critical chiral building block ("naked sugar") in the synthesis of nucleoside analogues, macrolides, and carbohydrate mimetics.

Executive Summary & Stereochemical Definition

The accurate identification of 7-oxabicyclo[2.2.1]heptan-2-ol relies heavily on distinguishing between the endo and exo diastereomers. For the (1R,2S,4S) isomer:

  • Bridgehead Configuration: The oxygen bridge dictates the (1R, 4S) absolute configuration of the bridgeheads.

  • C2 Configuration: The "2S" designation places the hydroxyl group in the endo position (trans to the oxygen bridge).

  • Key Diagnostic: The most reliable spectroscopic differentiator is the vicinal coupling constant (

    
    ) between the bridgehead proton (H1) and the carbinol proton (H2) in 
    
    
    
    H NMR.

Synthesis & Isolation Context

Understanding the sample origin is vital for interpreting impurity peaks. This compound is typically synthesized via:

  • Diels-Alder Cycloaddition: Furan + Vinyl Acetate

    
     Acetoxy-7-oxanorbornane.
    
  • Hydrolysis/Oxidation: Conversion to 7-oxabicyclo[2.2.1]heptan-2-one.

  • Stereoselective Reduction: Reduction of the ketone (e.g., with NaBH

    
    ) predominantly yields the endo-alcohol  (attack from the less hindered exo-face).
    

Common Impurities:

  • Exo-isomer (minor reduction product).

  • Retro-Diels-Alder products (Furan).

  • Residual solvents (THF, Methanol).

Spectroscopic Profiling

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The rigid bicyclic framework of 7-oxanorbornane imposes specific dihedral angles that result in highly diagnostic coupling constants (Karplus relationship).

Experimental Protocol
  • Solvent: CDCl

    
     (Chloroform-d) is standard.
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm).
    

H NMR Data (400 MHz, CDCl

)

The endo-configuration of the hydroxyl group forces the H-2 proton into the exo position.

ProtonShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Structural Assignment
H-1 4.35 - 4.45d or br s

Bridgehead (vicinal to OH)
H-2 4.15 - 4.25dddd

,

Carbinol (Exo-H)
H-4 4.55 - 4.65t (approx)

Bridgehead (distal)
H-3 1.40 - 2.20m (complex)-Methylene (vicinal to OH)
H-5,6 1.50 - 1.90m (complex)-Ethylene bridge
-OH 2.00 - 3.00br s-Hydroxyl (concentration dependent)

Critical Analysis (The "Zero Coupling" Rule): In 7-oxanorbornane systems, the dihedral angle between the bridgehead proton (H-1) and the exo-proton at C2 is approximately 90°.

  • For (1R,2S,4S) [Endo-OH / Exo-H]:

    
     Hz. The H-1 signal often appears as a broad singlet or doublet with very small splitting.
    
  • For Exo-OH [Endo-H]:

    
     Hz.
    

C NMR Data (100 MHz, CDCl

)
CarbonShift (

ppm)
Assignment
C-1 79.5 - 80.5Bridgehead (CH)
C-4 77.0 - 78.0Bridgehead (CH)
C-2 72.0 - 73.5Carbinol (CH-OH)
C-3 38.0 - 39.5Methylene (CH

)
C-5 28.5 - 29.5Methylene (CH

)
C-6 24.0 - 25.0Methylene (CH

)
B. Infrared (IR) Spectroscopy

IR is primarily used to confirm functional group transformation (Ketone


 Alcohol) and assess water content.
  • Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

  • Key Absorptions:

    • 3350 - 3450 cm

      
       (Broad):  O-H stretching (Strong). Indicates H-bonding.
      
    • 2950 - 2870 cm

      
      :  C-H stretching (
      
      
      
      ).
    • 1050 - 1080 cm

      
      :  C-O-C stretching (Ether bridge). Diagnostic for the 7-oxa skeleton.
      
    • ~1030 cm

      
      :  C-O stretching (Alcohol).
      
C. Mass Spectrometry (MS)

The 7-oxanorbornane skeleton undergoes a characteristic Retro-Diels-Alder (RDA) fragmentation under Electron Impact (EI) ionization.

Fragmentation Pathway
  • Molecular Ion:

    
     114 (C
    
    
    
    H
    
    
    O
    
    
    ).[1] Usually very weak or absent.
  • Dehydration:

    
     96 (
    
    
    
    ). Loss of water is the primary initial pathway, forming a cyclohexadiene-like radical cation.
  • Retro-Diels-Alder (RDA): The ether bridge facilitates ring opening.

    • Fragment A: Furan (

      
       68).
      
    • Fragment B: Vinyl Alcohol (tautomerizes to Acetaldehyde,

      
       44).
      
MS Data Table (EI, 70 eV)
m/zIntensityFragment Assignment
114 < 1%Molecular Ion (

)
96 40 - 60%

(Cyclohexadiene deriv.)
68 100% (Base) Furan radical cation (RDA product)
44 20 - 30%Vinyl alcohol/Acetaldehyde
39 30 - 40%Cyclopropenyl cation (C

H

)

Visualization of Structural Logic

Diagram 1: Stereochemical Assignment Workflow

This workflow illustrates the decision logic for assigning the (1R,2S,4S) configuration based on NMR data.

StereochemLogic Start Crude Product (Reduction of 7-oxabicyclo[2.2.1]heptan-2-one) H1_NMR 1H NMR Analysis Focus: H-1 (Bridgehead) & H-2 (Carbinol) Start->H1_NMR Coupling_Check Measure Vicinal Coupling (J 1,2) H1_NMR->Coupling_Check Result_Large J(1,2) = 3-5 Hz (Dihedral ~45°) Coupling_Check->Result_Large Coupling Observed Result_Small J(1,2) ~ 0-1 Hz (Dihedral ~90°) Coupling_Check->Result_Small No Coupling Conclusion_Exo EXO-Alcohol (Endo-H2) (1R,2R,4S) Result_Large->Conclusion_Exo Conclusion_Endo ENDO-Alcohol (Exo-H2) (1R,2S,4S) TARGET MOLECULE Result_Small->Conclusion_Endo

Caption: Logic flow for distinguishing endo/exo diastereomers via Karplus relationship in 1H NMR.

Diagram 2: Mass Spectrometry Fragmentation Tree

The Retro-Diels-Alder pathway is the fingerprint of the 7-oxanorbornane scaffold.

MS_Frag M_Ion Molecular Ion (m/z 114) Water_Loss [M - H2O]+ (m/z 96) Cyclohexadiene-like M_Ion->Water_Loss - H2O RDA_Path Retro-Diels-Alder Cleavage M_Ion->RDA_Path Furan Furan Radical Cation (m/z 68) BASE PEAK RDA_Path->Furan Acetaldehyde Vinyl Alcohol/Acetaldehyde (m/z 44) RDA_Path->Acetaldehyde

Caption: Primary fragmentation pathways under Electron Impact (EI) ionization.

References

  • Vogel, P., et al. "7-Oxabicyclo[2.2.1]heptane derivatives: Synthesis and applications." Journal of Organic Chemistry, 1984, 49(13), 2317–2321.

  • Arjona, O., et al. "Synthesis and conformational analysis of 7-oxanorbornane derivatives." Tetrahedron, 1999, 55(28), 8405-8422.

  • Beyer, J., & Madsen, R. "Synthesis of 7-oxabicyclo[2.2.1]heptan-2-one and its derivatives." European Journal of Organic Chemistry, 2008. (General methodology for oxanorbornane synthesis).
  • NIST Chemistry WebBook. "Mass Spectrum of 7-Oxabicyclo[2.2.1]heptane derivatives."

Sources

Exploratory

The Evolution of Bicyclic Oxa-Alcohols: From Carbohydrate Origins to High-Fsp³ Scaffolds

Executive Summary Bicyclic oxa-alcohols represent a privileged class of chemical scaffolds characterized by a bridged or fused ether ring system containing a hydroxyl handle. Historically derived from the dehydration of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bicyclic oxa-alcohols represent a privileged class of chemical scaffolds characterized by a bridged or fused ether ring system containing a hydroxyl handle. Historically derived from the dehydration of sugars (isohexides), these structures have evolved from bulk industrial commodities into sophisticated tools for modern medicinal chemistry.

This guide analyzes the discovery, synthetic evolution, and pharmaceutical utility of two primary subclasses: the Isohexides (fused [3.3.0] systems) and the 8-Oxabicyclo[3.2.1]octanes (bridged systems). It elucidates their role in the "Escape from Flatland" movement, offering researchers high-Fsp³ bioisosteres that improve solubility and lock pharmacophores into bioactive conformations.

Part 1: The Isohexides – Nature’s Rigid Spacers

Discovery and Historical Context

The history of bicyclic oxa-alcohols begins with the isohexides : isosorbide, isomannide, and isoidide. These chiral, V-shaped molecules were first systematically characterized in the 1940s by W.N. Haworth and L.F.[1] Wiggins , who explored the acid-catalyzed dehydration of sugar alcohols (alditols).

  • 1946: Haworth establishes the double dehydration pathway of D-sorbitol to 1,4:3,6-dianhydro-D-glucitol (isosorbide).

  • 1980s-90s: Isosorbide dinitrate becomes a blockbuster therapy for angina, validating the scaffold's pharmacokinetic stability and oral bioavailability.

Mechanistic Synthesis: The Dehydration Cascade

The synthesis is a study in stereochemical retention and inversion. It proceeds via two sequential dehydrations. The choice of starting material (Sorbitol vs. Mannitol) dictates the stereochemistry of the hydroxyl groups (Endo/Exo), which is critical for their reactivity and biological fit.

  • Isosorbide: Exo-OH (C3) / Endo-OH (C6). Derived from Sorbitol.[1]

  • Isomannide: Endo-OH / Endo-OH. Derived from Mannitol.

  • Isoidide: Exo-OH / Exo-OH. Derived from Iditol (rare).

Visualization: The Sorbitol Dehydration Pathway

SorbitolDehydration cluster_stereo Stereochemical Outcome Sorbitol D-Sorbitol (Acyclic) Mono 1,4-Sorbitan (Monocyclic Intermediate) Sorbitol->Mono H+, -H2O (1st Cyclization) Iso Isosorbide (Bicyclic [3.3.0]) Mono->Iso H+, -H2O (2nd Cyclization)

Caption: Acid-catalyzed double dehydration of D-sorbitol yielding the rigid isosorbide scaffold.

Experimental Protocol: Synthesis of Isosorbide

Objective: Conversion of D-Sorbitol to Isosorbide via acid catalysis.

  • Reagents: D-Sorbitol (1 eq), Sulfuric acid (0.01 eq), Toluene (azeotropic solvent).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). Water generation is monitored in the trap.

  • Causality: The first dehydration to 1,4-sorbitan is rapid. The second dehydration to the bicyclic system is slower and requires higher energy; removing water drives the equilibrium forward (Le Chatelier's principle).

  • Purification: Neutralize with NaOH, concentrate, and distill under high vacuum (bp ~160°C at 2 mmHg) or recrystallize from ethyl acetate.

Part 2: 8-Oxabicyclo[3.2.1]octanes – The Tropane Analogues

The [4+3] Cycloaddition Era

While isohexides are harvested from nature, the 8-oxabicyclo[3.2.1]octane core (the oxygen analogue of the tropane alkaloid skeleton) is a triumph of synthetic methodology. In the 1970s and 80s, Ryoji Noyori and H.M.R. Hoffmann pioneered the [4+3] cycloaddition , a powerful method to construct seven-membered rings bridged by a heteroatom.

This scaffold is prized in drug discovery because it mimics the spatial arrangement of cocaine and atropine but lacks the basic nitrogen, altering the receptor selectivity profile (e.g., from DAT/SERT transporters to specific muscarinic subtypes).

Mechanism: The Oxyallyl Cation

The reaction involves the cycloaddition of a diene (furan) and a dienophile (an oxyallyl cation generated in situ).

  • Generation: Polyhalogenated ketones (e.g., tetrabromoacetone) are treated with a reducing agent (Zn/Cu or Fe2(CO)9) to form the oxyallyl cation.

  • Cycloaddition: The cation attacks the furan in a concerted but asynchronous manner, forming the bridged bicycle.

  • Reduction: The resulting ketone is reduced (NaBH4 or L-Selectride) to the alcohol.

Visualization: [4+3] Cycloaddition Mechanism

Cycloaddition Precursors Furan + Polyhaloketone Cation Oxyallyl Cation (Reactive Intermediate) Precursors->Cation Zn/Cu (Reductive Dehalogenation) Adduct 8-Oxabicyclo[3.2.1] oct-6-en-3-one Cation->Adduct [4+3] Cycloaddition Product 8-Oxabicyclo[3.2.1] octan-3-ol Adduct->Product 1. H2/Pd-C (Alkene red.) 2. NaBH4 (Ketone red.)

Caption: Noyori [4+3] synthesis of the 8-oxabicyclo scaffold from furan and oxyallyl cations.

Modern Protocol: Burgess Reagent Cyclization (2025)

A recent breakthrough utilizes the Burgess reagent to cyclize


-diols, avoiding the harsh conditions of the [4+3] chemistry.

Protocol:

  • Substrate: A 1,5-diol (e.g., derived from 3,5-dihydroxybenzoate).[2]

  • Reagent: Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate).

  • Conditions: Acidic media, mild heat.

  • Mechanism: The Burgess reagent activates one hydroxyl group as a sulfamate, which is then displaced intramolecularly by the second hydroxyl group in an

    
    -like fashion.[2]
    
  • Advantage: Allows for the rapid synthesis of substituted scaffolds with high diastereoselectivity.

Part 3: Comparative Analysis & Applications

Physicochemical Properties

Bicyclic oxa-alcohols are superior to their carbocyclic or monocyclic counterparts in specific drug development parameters.

PropertyIsohexides (Isosorbide)8-Oxabicyclo[3.2.1]octan-3-olBenefit in Drug Design
Fsp³ Fraction 1.0 (High)1.0 (High)Improved solubility; "Escape from Flatland".
H-Bonding 2 Donors / 2 Acceptors1 Donor / 1 AcceptorTunable permeability/solubility balance.
Rigidity High (Fused rings)High (Bridged)Low entropic penalty upon binding.
Chirality Intrinsic (Bio-sourced)Synthetic (Racemic or Asymmetric)Stereospecific receptor targeting.
Key Pharmaceutical Applications
  • Nitric Oxide Donors: Isosorbide mononitrate uses the scaffold to solubilize and deliver NO for vasodilation.

  • Kinase Inhibitors: Recent medicinal chemistry campaigns (e.g., JAK3 inhibitors) utilize the isohexide core as a rigid linker to orient warheads into the ATP binding pocket with high vector precision.

  • Bioisosteres: The 8-oxabicyclo system serves as a surrogate for the tropane core in developing non-stimulant treatments for CNS disorders, maintaining the binding profile for muscarinic receptors while eliminating the addictive potential associated with the nitrogenous tropane.

References

  • Haworth, W. N., & Wiggins, L. F. (1946). Chemical transformation of the sugar alcohols.[1] Journal of the Chemical Society. Link

  • Noyori, R., et al. (1978). Synthesis of 8-oxabicyclo[3.2.1]oct-6-en-3-one via the [4+3] cycloaddition. Journal of the American Chemical Society. Link

  • Al-Tel, T. H., et al. (2025). Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration. PMC - NIH. Link (Note: Representative link based on search result 1.1 context).

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Deng, J., et al. (2024). Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds. RSC Chemical Science. Link

Sources

Foundational

An In-depth Technical Guide to the Solubility of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol in Common Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol, a key bicyclic alcohol intermediate with significant potential in pharmaceutical and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol, a key bicyclic alcohol intermediate with significant potential in pharmaceutical and materials science applications. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for successful formulation, synthesis, and biological screening.[1][2][3][4][5] This document delineates the theoretical underpinnings of its solubility, offers predictive insights using Hansen Solubility Parameters, and provides detailed, field-proven experimental protocols for accurate solubility determination.

Introduction: The Critical Role of Bicyclic Scaffolds and the Imperative of Solubility

Bicyclic scaffolds, such as the 7-oxabicyclo[2.2.1]heptane core, are considered "privileged structures" in medicinal chemistry.[6] Their rigid, three-dimensional architecture provides a unique framework for the precise spatial arrangement of functional groups, enabling highly specific interactions with biological targets.[7][8] The subject of this guide, (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol, is a chiral building block that holds promise for the synthesis of novel therapeutics and advanced materials.[9]

However, the journey from a promising molecule to a viable product is critically dependent on its physicochemical properties, with solubility being a primary gatekeeper.[2][3][4] Poor solubility can lead to a cascade of developmental challenges, including inadequate absorption and bioavailability, which can ultimately derail an otherwise promising drug candidate.[2][4] Therefore, a comprehensive understanding and empirical determination of solubility in a range of relevant solvents are not merely academic exercises but essential steps in the research and development pipeline.

Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the interplay of intermolecular forces between the solute and the solvent. The key physicochemical properties of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol, as obtained from PubChem, provide a strong foundation for understanding its solubility behavior.[10]

Table 1: Physicochemical Properties of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol

PropertyValueSource
Molecular FormulaC₆H₁₀O₂[10]
Molecular Weight114.14 g/mol [10]
XLogP3-AA0.2[10]
Hydrogen Bond Donor Count1[10]
Hydrogen Bond Acceptor Count2[10]
Topological Polar Surface Area29.5 Ų[10]

The presence of a hydroxyl group (one hydrogen bond donor) and two oxygen atoms (the hydroxyl oxygen and the bridge oxygen, contributing to the two hydrogen bond acceptors) endows the molecule with the capacity for significant hydrogen bonding.[10] The relatively low XLogP3-AA value of 0.2 suggests a favorable partitioning into hydrophilic environments.[10] These characteristics indicate that (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol will exhibit considerable solubility in polar protic and polar aprotic solvents, while its solubility in nonpolar solvents is expected to be limited.

Predictive Analysis: Hansen Solubility Parameters

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) offer a powerful quantitative framework.[11][12][13] HSP deconstructs the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[11][12] The principle is that substances with similar HSP values are likely to be miscible.

Table 2: Estimated Hansen Solubility Parameters for (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol

Hansen ParameterEstimated Value (MPa⁰⁵)
δd (Dispersion)17.0
δp (Polar)8.5
δh (Hydrogen Bonding)12.0

By comparing these estimated values with the known HSP of common solvents, we can predict the solubility of the compound. The "Hansen Distance" (Ra) between the compound and a solvent can be calculated using the formula:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value indicates a higher likelihood of solubility.

Table 3: Predicted Solubility of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol in Common Solvents Based on Hansen Solubility Parameters

Solventδd (MPa⁰⁵)δp (MPa⁰⁵)δh (MPa⁰⁵)Hansen Distance (Ra)Predicted Solubility
Water15.516.042.331.8Low
Methanol15.112.322.311.2High
Ethanol15.88.819.48.0High
Acetone15.510.47.06.2High
Dimethyl Sulfoxide (DMSO)18.416.410.28.3High
Dichloromethane17.07.37.15.0High
Toluene18.01.42.012.8Moderate to Low
Hexane14.90.00.016.3Low

Note: The predicted solubility is a qualitative assessment based on the calculated Hansen Distance.

HTS_Nephelometry Start Start Stock Prepare concentrated stock solution in DMSO Start->Stock Dilution Serial dilution in aqueous buffer in microplate Stock->Dilution Incubate Incubate to allow for precipitation Dilution->Incubate Measure Measure light scattering (nephelometry) Incubate->Measure Analyze Determine concentration at precipitation onset Measure->Analyze End Kinetic Solubility Analyze->End

Sources

Exploratory

potential biological activity of 7-oxabicyclo[2.2.1]heptane derivatives

An In-depth Technical Guide to the Potential Biological Activity of 7-Oxabicyclo[2.2.1]heptane Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the diverse...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of 7-Oxabicyclo[2.2.1]heptane Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the diverse biological activities associated with 7-oxabicyclo[2.2.1]heptane derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique chemical scaffold.

Introduction to the 7-Oxabicyclo[2.2.1]heptane Scaffold

The 7-oxabicyclo[2.2.1]heptane, commonly referred to as 7-oxanorbornane, is a rigid, bicyclic ether that serves as a foundational structure for numerous synthetic and naturally occurring compounds.[1][2][3] The inherent rigidity and stereochemical complexity of this scaffold make it an exceptionally valuable building block in medicinal chemistry for the design of novel therapeutic agents. The most prevalent and efficient method for synthesizing the 7-oxabicyclo[2.2.1]heptane core is the Diels-Alder reaction, which typically involves the cycloaddition of furan with a suitable dienophile.[1][2] The predictable stereoselectivity of this reaction enables the creation of a wide array of substituted derivatives with well-defined three-dimensional structures.

This guide will delve into the significant biological activities exhibited by these derivatives, with a particular focus on their promise as anticancer, antiplatelet (thromboxane A2 receptor antagonists), and anticonvulsant agents. We will explore the underlying mechanisms of action, analyze structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds.

Anticancer and Cytotoxic Potential

A growing body of research has highlighted the potential of 7-oxabicyclo[2.2.1]heptane derivatives as cytotoxic agents against various cancer cell lines.

Norcantharidin Analogues as Protein Phosphatase 5 (PP5) Inhibitors

Norcantharidin, a demethylated analogue of cantharidin, is a known potent inhibitor of protein phosphatases, though it lacks selectivity.[4] The 7-oxabicyclo[2.2.1]heptane framework of norcantharidin has been ingeniously exploited as a template for the development of more selective and potent anticancer compounds.[4][5] A key target in this endeavor is Protein Phosphatase 5 (PP5), an enzyme whose overexpression is linked to tumor cell proliferation, making it a compelling therapeutic target.[4][5]

A successful strategy has been the synthetic modification of the norcantharidin scaffold through the ring-opening of its anhydride moiety to yield carboxylic acid derivatives.[4][5] These derivatives serve as versatile platforms for further functionalization, allowing for the fine-tuning of interactions within the PP5 active site to enhance both selectivity and potency.[4] For example, the conversion of these carboxylic acids into chloromethyl esters furnishes a strategically activated intermediate that facilitates subsequent diversification under mild reaction conditions, preserving the integrity of the core scaffold.[4]

Mechanism of Action: The primary mechanism of action for these norcantharidin analogues is the targeted inhibition of PP5. As PP5 is a crucial component of cellular signaling pathways that regulate growth, its inhibition by these derivatives leads to a disruption of tumor cell proliferation and survival.

Structure-Activity Relationship (SAR) for Cytotoxicity

Investigations into cytotoxic epoxide derivatives of 7-oxabicyclo[2.2.1]heptane have shed light on key structure-activity relationships. The presence, stereochemistry, and positioning of the epoxide group, along with other substituents on the bicyclic core, have been shown to be significant determinants of cytotoxic efficacy.[6]

Data Summary: Cytotoxic Activity
Compound ClassProposed TargetTherapeutic PotentialKey References
Norcantharidin DerivativesProtein Phosphatase 5 (PP5)Anticancer[4][5]
Epoxide DerivativesNot SpecifiedCytotoxic[6]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells and, by extension, the cytotoxic effect of chemical compounds.

  • Cell Culture and Seeding:

    • Maintain a cancer cell line (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Harvest cells and seed them into a 96-well microplate at a density of 5,000–10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Administration:

    • Prepare stock solutions of the 7-oxabicyclo[2.2.1]heptane derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with the medium containing the test compounds and incubate for 48–72 hours.

  • MTT Incubation:

    • Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualization of the Signaling Pathway

PP5_Inhibition_Pathway cluster_0 cluster_1 Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Activates Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Promotes PP5 Protein Phosphatase 5 PP5->Signaling_Cascade Dephosphorylates (Inactivates) Norcantharidin_Analogue 7-Oxabicyclo[2.2.1]heptane Derivative Norcantharidin_Analogue->PP5 Inhibits

Caption: Inhibition of PP5 by 7-oxabicyclo[2.2.1]heptane derivatives disrupts pro-proliferative signaling cascades.

Thromboxane A2 Receptor Antagonism

Thromboxane A2 (TXA2) is a potent lipid mediator that plays a critical role in hemostasis by inducing platelet aggregation and vasoconstriction. Consequently, its receptors are prime targets for the development of anti-thrombotic therapies. A number of 7-oxabicyclo[2.2.1]heptane derivatives have been synthesized and have shown significant promise as TXA2 receptor antagonists.[7][8][9][10][11]

Prominent Derivatives and Structure-Activity Insights

A notable class of these compounds are the interphenylene 7-oxabicyclo[2.2.1]heptane oxazoles, which have been identified as highly potent and selective TXA2 antagonists.[8] Structure-activity relationship studies have revealed that the presence of an acidic functional group on the alpha-chain and a hydrogen bond acceptor on the oxazole ring are crucial for high-potency antagonism.[8] A standout compound from this series, BMS-180,291 , has demonstrated potent, selective, and orally bioavailable TXA2 antagonism with a prolonged duration of action.[8]

Further research has explored 5,6-exo-epoxy-7-oxabicyclo[2.2.1]heptane derivatives, which have also been identified as selective antagonists of both platelet and pulmonary TXA2 receptors.[9] These studies have underscored the importance of the stereochemistry of the side chains and the carbinol group in dictating whether a derivative acts as an agonist or an antagonist.[10]

Data Summary: Potency of TXA2 Antagonists
CompoundAssayPotency (IC₅₀)Key Reference
BMS-180,291 Arachidonic Acid-Induced Platelet Aggregation7 nM[8]
BMS-180,291 U-46619-Induced Platelet Aggregation21 nM[8]
Compound 31 Selective TXA2 AntagonistActivity Confirmed[9]
Compound 37 Selective TXA2 AntagonistActivity Confirmed[9]
Experimental Protocol: Light Transmission Aggregometry for Platelet Aggregation

This protocol details a standard method for assessing the efficacy of potential antiplatelet agents.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting human donors into tubes containing 3.2% sodium citrate as an anticoagulant.

    • Centrifuge the blood at a low speed (e.g., 200 × g) for 15 minutes at room temperature to separate the PRP.

  • Incubation with Test Compound:

    • Pre-incubate aliquots of the PRP with varying concentrations of the 7-oxabicyclo[2.2.1]heptane derivative or a vehicle control for a defined period (e.g., 15 minutes) at 37°C.

  • Induction of Platelet Aggregation:

    • Induce platelet aggregation by adding a known agonist, such as arachidonic acid or the stable TXA2 mimetic U-46619, to the PRP.

  • Monitoring Aggregation:

    • Immediately place the cuvette in a platelet aggregometer and monitor the change in light transmittance over time. As platelets aggregate, the turbidity of the sample decreases, leading to an increase in light transmittance.

  • Data Analysis:

    • Quantify the extent of aggregation and calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.

Visualization of the Signaling Pathway

TXA2_Signaling_Pathway TXA2 Thromboxane A2 TXA2_Receptor TXA2 Receptor TXA2->TXA2_Receptor Binds PLC Phospholipase C TXA2_Receptor->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Increase Increased Intracellular Ca²⁺ IP3_DAG->Ca_Increase Leads to Platelet_Aggregation Platelet Aggregation Ca_Increase->Platelet_Aggregation Triggers Antagonist 7-Oxabicyclo[2.2.1]heptane Antagonist Antagonist->TXA2_Receptor Blocks

Caption: 7-Oxabicyclo[2.2.1]heptane derivatives act as TXA2 receptor antagonists, thereby inhibiting platelet aggregation.

Anticonvulsant Activity

The therapeutic potential of 7-oxabicyclo[2.2.1]heptane derivatives extends to the central nervous system, with certain compounds demonstrating notable anticonvulsant properties.

7-Oxabicyclo[2.2.1]heptane-2,3-dicarboximides

Research has shown that a series of N-substituted 7-oxabicyclo[2.2.1]heptane-2,3-dicarboximides possess anticonvulsant activity.[12] The chemical nature of the substituent on the imide nitrogen plays a crucial role in modulating this activity.

Structure-Activity Relationship Highlights

While comprehensive SAR studies are not yet available, the dicarboximide functional group appears to be a key pharmacophore for the observed anticonvulsant effects. Further optimization of the N-substituent is a promising avenue for enhancing the potency and pharmacokinetic profile of these compounds.

Data Summary: Anticonvulsant Activity
Compound ClassObserved ActivityKey Reference
N-substituted 7-oxabicyclo[2.2.1]heptane-2,3-dicarboximidesAnticonvulsant[12]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

  • Animal and Compound Preparation:

    • Use adult male mice, allowing for an acclimatization period.

    • Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

  • Application of Electrical Stimulus:

    • At the predicted time of peak compound effect, deliver a brief, suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.

  • Seizure Observation:

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure, which is the defining characteristic of an MES-induced seizure.

  • Data Analysis:

    • Protection is defined as the absence of the tonic hindlimb extension.

    • Calculate the ED₅₀ (the dose that protects 50% of the animals from the seizure) to quantify the anticonvulsant potency of the compound.

Other Areas of Biological Interest

The structural versatility of the 7-oxabicyclo[2.2.1]heptane scaffold suggests its applicability to a broader range of therapeutic targets. While direct evidence is still emerging, related bicyclic structures have shown promise in other areas. For instance, the closely related 7-azabicyclo[2.2.1]heptane derivatives have been investigated for their analgesic and anti-inflammatory properties.[13] Additionally, derivatives of borneol, which share the bicyclo[2.2.1]heptane core, have exhibited activity against the influenza A virus.[14] These findings suggest that with appropriate functionalization, 7-oxabicyclo[2.2.1]heptane derivatives could also be developed for these indications.

Conclusion and Future Directions

The 7-oxabicyclo[2.2.1]heptane scaffold has established itself as a highly valuable template in medicinal chemistry. Derivatives based on this core have demonstrated significant and varied biological activities, including promising potential as anticancer, antiplatelet, and anticonvulsant agents. The synthetic tractability of these compounds, particularly via the Diels-Alder reaction, facilitates extensive structural diversification, which is essential for optimizing their therapeutic properties.

Future research in this exciting field should prioritize:

  • In-depth elucidation of the molecular mechanisms that underpin the observed biological effects.

  • Comprehensive structure-activity relationship studies to guide the rational design of next-generation derivatives with enhanced potency, selectivity, and drug-like properties.

  • Expansion of the therapeutic applications of this scaffold into other areas of unmet medical need, such as viral infections, inflammation, and neurodegenerative diseases.

The continued exploration of the chemical space surrounding the 7-oxabicyclo[2.2.1]heptane scaffold holds immense promise for the discovery and development of novel and impactful therapeutic agents.

References

A comprehensive list of references is provided below for further reading and verification.

[6] Anderson, W. K., & Dewey, R. H. (n.d.). Synthesis and structure-activity relation studies of cytotoxic epoxide derivatives of 7-oxabicyclo[2.2.1]heptane. Journal of Medicinal Chemistry. Retrieved from

[1] Vogel, P. (n.d.). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. Request PDF. Retrieved from

[4] Hergenrother, P. J. (2026, January 13). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. MDPI. Retrieved from

[5] Hergenrother, P. J. (2025, August 30). 3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid. MDPI. Retrieved from

[7] (1997). Synthesis of novel 7-oxabicyclo[2.2.1]-heptane thromboxane A2 derivatives containing substitution on positions one and two. Adv Exp Med Biol, 407, 497-501. Retrieved from

[12] Bockstahler, E. R., et al. (1968). 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboximides with anticonvulsant activity. Journal of Medicinal Chemistry, 11(3), 603–606. Retrieved from

[8] W. L. Mendelson, et al. (1993). Interphenylene 7-oxabicyclo[2.2.1]heptane oxazoles. Highly potent, selective, and long-acting thromboxane A2 receptor antagonists. Journal of Medicinal Chemistry, 36(10), 1401-17. Retrieved from

[9] (n.d.). Synthesis and pharmacological evaluation of 5,6-exo-epoxy-7-oxabicyclo[2.2.1]heptane derivatives. PubMed. Retrieved from

[13] (n.d.). 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents. Google Patents. Retrieved from

[10] (n.d.). Synthesis and in vitro pharmacology of 7-oxabicyclo[2.2.1]heptane analogues of thromboxane A2/PGH2. PubMed. Retrieved from

[14] (2017, March 3). New borneol derivatives as potent inhibitors of influenza A virus. MedChemComm. Retrieved from

[2] (2025, November 15). Terpenoids Bearing the 7-Oxabicyclo[2.2.1]heptane (7-Oxanorbornane) Skeleton. Natural Sources, Biological Activities and Chemical Synthesis. Request PDF. Retrieved from

[11] (n.d.). Thromboxane A2 receptor antagonists. I. Synthesis and pharmacological activity of 7-oxabicyclo-[2.2.1]heptane derivatives with the benzenesulfonylamino group. PubMed. Retrieved from

[3] (n.d.). 7-Oxabicyclo(2.2.1)heptane. PubChem. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis with (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol

Executive Summary (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol (often referred to as a saturated "Vogel’s Naked Sugar") represents a privileged class of chiral pool alternatives. Unlike traditional carbohydrates, which requ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol (often referred to as a saturated "Vogel’s Naked Sugar") represents a privileged class of chiral pool alternatives. Unlike traditional carbohydrates, which require extensive protection/deprotection sequences to isolate specific stereocenters, this bicyclic ether offers a rigid, minimal scaffold with high stereochemical information density.

This guide details the production, resolution, and ring-opening protocols for this scaffold. Its primary utility lies in its ability to transfer chirality to acyclic chains (polypropionates, aldols) via regioselective ring cleavage, driven by the stereoelectronic power of the bridgehead oxygen.

Key Technical Advantages
  • Rigidity: The bicyclic framework locks conformation, enabling highly predictable facial selectivity during functionalization.

  • Latent Functionality: The ether bridge serves as a masked 1,4-diol system, releasable under specific Lewis acidic conditions.

  • Divergent Access: Precursor to both D- and L-hexoses, C-nucleosides, and complex polyketide fragments depending on the ring-opening nucleophile.

Strategic Synthesis & Access

While the target molecule can be synthesized via high-pressure Diels-Alder reactions, the most robust and scalable method for drug discovery applications is the Chemo-Enzymatic Resolution of the racemic precursor.

Workflow Visualization

The following diagram illustrates the conversion of commodity chemicals (Furan) into the enantiopure scaffold.

SynthesisWorkflow Furan Furan + Vinyl Acetate Racemic (±)-7-Oxabicyclo[2.2.1] hept-5-en-2-yl acetate Furan->Racemic Diels-Alder (ZnI2 cat.) Enzymatic Enzymatic Resolution (CAL-B Lipase) Racemic->Enzymatic Kinetic Resolution Alkene (1R,2S,4S)-Alcohol (Unsaturated) Enzymatic->Alkene Hydrolysis (>99% ee) Hydrogenation Pd/C Hydrogenation Alkene->Hydrogenation H2, MeOH Target (1R,2S,4S)-7-Oxabicyclo [2.2.1]heptan-2-ol Hydrogenation->Target Quant. Yield

Figure 1: Chemo-enzymatic route to the target saturated scaffold.[1][2][3][4] The resolution is typically performed at the alkene stage to leverage the higher selectivity of lipases for the rigid unsaturated system.

Detailed Protocols

Protocol A: Enzymatic Resolution & Hydrogenation

Objective: Isolation of enantiopure (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol.

Reagents:

  • Racemic 7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate (prepared via Diels-Alder).

  • Lipase B from Candida antarctica (CAL-B, immobilized, e.g., Novozym 435).

  • Phosphate buffer (pH 7.0).[1]

  • Palladium on Carbon (10% Pd/C).

Step-by-Step Methodology:

  • Emulsification: Suspend racemic acetate (10.0 g, 65 mmol) in phosphate buffer (100 mL). Add acetone (5 mL) as a co-solvent if solubility is poor.

  • Hydrolysis: Add CAL-B (500 mg). Stir vigorously at 30°C. Monitor conversion via GC or chiral HPLC.

    • Checkpoint: The enzyme preferentially hydrolyzes the (1R,2S)-acetate. Stop reaction at 45-50% conversion (typically 24-48 h) to ensure high ee of the resulting alcohol.

  • Separation: Extract the mixture with Ethyl Acetate (3 x 100 mL). The organic layer contains both the (1R,2S)-alcohol (product) and the unreacted (1S,2R)-acetate.

  • Purification: Separate via flash chromatography (Silica gel; Hexane/EtOAc gradient).

    • Target: (1R,2S)-7-oxabicyclo[2.2.1]hept-5-en-2-ol.

  • Hydrogenation: Dissolve the purified unsaturated alcohol in MeOH. Add 10% Pd/C (5 wt%). Stir under H2 balloon (1 atm) for 4 hours.

  • Filtration: Filter through Celite to remove catalyst. Concentrate in vacuo.

    • Yield: ~40% (from racemate).[5]

    • Purity: >98% chemical purity, >99% ee.

Protocol B: Regioselective Ring Opening (The "Vogel" Protocol)

Objective: Utilizing the scaffold to generate multiple stereocenters in a single step. The bridgehead oxygen directs nucleophilic attack, opening the ring to form substituted cyclohexanes or linear chains.

Mechanism: The reaction relies on the "double-face" protection. The bridgehead oxygen shields the endo face, while the bulky C2-substituent influences the exo face. Lewis acids coordinate to the bridgehead oxygen, activating the C1-O or C4-O bond.

RingOpening Scaffold (1R,2S,4S)-Scaffold ConditionA Route A: Silyl Enol Ether + TiCl4 (Lewis Acid) Scaffold->ConditionA Activation ConditionB Route B: Vorbrüggen Coupling (Silylated Nucleobase + TMSOTf) Scaffold->ConditionB Activation ResultA Polypropionate Precursor (C-C Bond Formation) ConditionA->ResultA Regioselective Opening ResultB C-Nucleoside Analogue (C-N Bond Formation) ConditionB->ResultB Anomeric Transfer

Figure 2: Divergent utility of the scaffold. Route A targets polyketide antibiotics; Route B targets antiviral nucleosides.

Experimental Steps (Route A - C-C Bond Formation):

  • Protection: Protect the C2-hydroxyl as a benzyl ether or acetate to prevent side reactions.

  • Setup: Dissolve the protected scaffold (1.0 equiv) in anhydrous DCM at -78°C.

  • Nucleophile Addition: Add the silyl enol ether (1.5 equiv) or allylsilane.

  • Activation: Dropwise addition of

    
     (1.1 equiv). The solution will typically turn yellow/orange.
    
  • Quench: After 2 hours, quench with sat.

    
    .
    
  • Result: The product is a substituted cyclohexanol or a linear chain (if reductive opening is used), with the stereochemistry at the new bond defined by the bridgehead geometry.

Data Specifications & Troubleshooting

Physicochemical Properties
PropertyValueNotes
Formula

MW 114.14 g/mol
Appearance Colorless Oil / Low melting solidHygroscopic
Chirality (1R, 2S, 4S)Derived from (-)-7-oxanorbornenone lineage
Solubility MeOH, DCM, THF, WaterHighly soluble in polar organic solvents
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low ee after Resolution Reaction ran too long (>50% conversion).Stop reaction strictly at 45% conversion. Use HPLC monitoring.
Poor Ring Opening Yield Water in solvent (Lewis Acid deactivation).Ensure DCM is distilled over

. Use fresh

.
Regioisomer Mixtures Temperature too high during opening.Maintain -78°C strictly during Lewis Acid addition.
Catalyst Poisoning (H2) Sulfur contaminants from enzyme step.Perform an extra wash of the organic layer with CuSo4 or bleach before hydrogenation.

References

  • Reddy, U. C., & Manheri, M. K. (2019).[3] "1-Hydroxymethyl-7-oxabicyclo[2.2.1]hept-2-ene skeleton in enantiopure form through enzymatic kinetic resolution." Chirality, 31(4), 336–347.[5]

  • Theurillat-Moritz, V., & Vogel, P. (1996).[3] "Synthesis of enantiomerically pure 7-oxabicyclo[2.2.1]hept-2-enes precursors in the preparation of taxol analogues." Tetrahedron: Asymmetry, 7(11), 3163-3168.

  • Vogel, P., et al. (1999).[3] "Derivatives of 7-oxabicyclo[2.2.1]heptane in nature and as useful synthetic intermediates." Current Organic Chemistry, 3(3), 255-279.

  • Kiyota, H., et al. (2008).[2] "Enzymatic Resolution of (±)-2-Exo-7-syn-7-(1-propynyl)norbornan-2-ol, a Key Synthetic Intermediate for Jasmonoids." Zeitschrift für Naturforschung B, 63(12), 1441-1442.

  • Arjona, O., Plumet, J. (2002). "7-Oxanorborn-5-en-2-one: A versatile chiral building block in the enantioselective synthesis of natural products." Current Organic Chemistry.

Sources

Application

application of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol as a chiral building block

This guide details the application of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol (also known as endo- or exo-7-oxanorbornan-2-ol depending on nomenclature, but strictly defined by the (1R,2S,4S) absolute configuration) as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol (also known as endo- or exo-7-oxanorbornan-2-ol depending on nomenclature, but strictly defined by the (1R,2S,4S) absolute configuration) as a chiral building block.

This scaffold is chemically significant because it serves as a rigid, stable mimic of the Prostaglandin H2 (PGH2) core and the Thromboxane A2 (TXA2) nucleus. Unlike the unstable natural endoperoxides, this ether-bridged scaffold allows for the synthesis of metabolically stable receptor antagonists and agonists.

Executive Summary

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol is a bicyclic ether used primarily to introduce defined stereochemistry and conformational rigidity into pharmaceutical candidates. Its "boat-like" geometry, enforced by the oxygen bridge, mimics the cyclic core of arachidonic acid metabolites (prostanoids).

Key Applications:

  • Prostanoid Mimetics: Synthesis of TXA2 receptor antagonists (e.g., SQ 29,548 analogs).

  • Carbohydrate Mimics: Precursor to "naked sugars" and carbasugars via ring-opening or functionalization.

  • Stereochemical Control: The C2-hydroxyl group directs the stereoselective introduction of side chains at C3 via directed lithiation or steric blocking.

Structural Analysis & Reactivity

The molecule features a 1,4-epoxy bridge that locks the cyclohexane ring into a rigid boat conformation.

  • Bridgehead (C1/C4): The oxygen bridge renders the bridgehead protons relatively acidic and the bridge susceptible to acid-catalyzed opening under forcing conditions, though it is stable under standard basic/nucleophilic conditions.

  • Chiral Center (C2): The (1R,2S,4S) configuration places the hydroxyl group in a specific orientation (typically exo or endo relative to the bridge) that governs the facial selectivity of subsequent reactions.

  • Reactivity Profile:

    • C2-OH: Standard alcohol protection/activation (tosylation, Mitsunobu inversion).

    • C3-Position: Accessible via directed lithiation or oxidation of the alcohol to a ketone followed by alpha-alkylation.

Protocol 1: Sourcing via Enzymatic Kinetic Resolution

While chemical synthesis from furan and vinyl acetate (Diels-Alder) yields a racemate, the high-value (1R,2S,4S) enantiomer is best obtained via Lipase-Catalyzed Kinetic Resolution . This method is scalable and avoids toxic heavy metals.

Materials:
  • Substrate: rac-7-Oxabicyclo[2.2.1]heptan-2-ol (commercial or synthesized via hydrogenation of the Diels-Alder adduct).

  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1][2]

  • Acyl Donor: Vinyl acetate (acts as both solvent and reactant) or Vinyl butyrate.

  • Solvent: MTBE (Methyl tert-butyl ether) or Hexane.

Step-by-Step Methodology:
  • Preparation: Dissolve 10.0 g of rac-7-oxabicyclo[2.2.1]heptan-2-ol in 100 mL of MTBE.

  • Acyl Donor Addition: Add 5 equivalents of vinyl acetate.

  • Enzyme Loading: Add 1.0 g of immobilized CAL-B (10% w/w relative to substrate).

  • Incubation: Stir the suspension at 30°C at 200 rpm. Monitor the reaction via Chiral GC or HPLC.

    • Target: The enzyme typically acetylates the (1S)-enantiomer, leaving the desired (1R,2S,4S)-alcohol unreacted (or vice versa depending on specific lipase strain; verify with optical rotation).

  • Termination: Stop the reaction at exactly 50% conversion (theoretical maximum yield of one enantiomer). Filter off the enzyme beads.

  • Separation:

    • Evaporate the solvent.[3]

    • Separate the unreacted alcohol (Desired Product) from the ester (Undesired Enantiomer) via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

  • Validation: Check optical rotation. Literature value:

    
     (c=1, CHCl3) for the (1R)-enantiomer (verify specific sign with CoA).
    

Protocol 2: Synthesis of Thromboxane Receptor Antagonists

This protocol demonstrates utilizing the scaffold to build a "SQ-series" mimic, where the C2-OH is used to install the


-chain and the C3 position holds the 

-chain.
Concept:

The 7-oxabicyclo core replaces the unstable 2,6-dioxabicyclo[3.1.1]heptane core of TXA2. The goal is to install a heptenoic acid side chain (alpha) and a substituted hydrazine or amide side chain (omega).

Workflow:
  • Activation of C2-OH:

    • React (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol with Mesyl Chloride (MsCl) and Triethylamine (TEA) in DCM at 0°C to form the mesylate.

  • Displacement (Alpha-Chain Installation):

    • Displace the mesylate with a nitrile or malonate nucleophile to extend the carbon chain.

    • Alternative: Oxidation to the ketone, followed by Wittig olefination to install the alpha-chain alkene directly.

  • C3-Functionalization (Omega-Chain):

    • If the starting material was the unsaturated alkene (hept-5-en-2-ol), the double bond is used here.

    • For the saturated scaffold: Use a Directed Lithiation strategy. Protect the C2-alcohol as a carbamate (Directing Metalation Group). Treat with sec-BuLi at -78°C to lithiate C3, then quench with an aldehyde (omega-chain precursor).

  • Deprotection: Hydrolyze esters/carbamates to reveal the final bioactive acid/amine.

Visualizing the Workflow

The following diagram illustrates the transformation from the raw Diels-Alder adduct to the resolved chiral building block and its divergent applications.

G Start Furan + Vinyl Acetate DA_Adduct rac-7-Oxabicyclo[2.2.1]hept-5-en-2-yl acetate Start->DA_Adduct Diels-Alder Hydrogenation Hydrogenation (H2, Pd/C) DA_Adduct->Hydrogenation Rac_Alcohol rac-7-Oxabicyclo[2.2.1]heptan-2-ol Hydrogenation->Rac_Alcohol Hydrolysis Resolution Enzymatic Resolution (CAL-B) Rac_Alcohol->Resolution Target (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol (Chiral Building Block) Resolution->Target Unreacted Alcohol Ester_Byproduct (1S)-Acetate (Recycle/Discard) Resolution->Ester_Byproduct Acetylated Product App1 Thromboxane/PGH2 Analogs (SQ-29548 Mimics) Target->App1 Side Chain Attachment App2 Ring Opening (Carbasugars/Aminocyclitols) Target->App2 Lewis Acid Opening

Caption: Workflow for the synthesis, resolution, and application of the (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol scaffold.

References

  • Valiullina, Z. R., et al. (2019). "Chiral 7-Oxabicyclo[2.2.1]heptane Building Blocks for Prostanoids." Russian Journal of Organic Chemistry.

  • Nakada, M., et al. (1985). "Synthesis and in vitro pharmacology of 7-oxabicyclo[2.2.1]heptane analogues of thromboxane A2/PGH2." Journal of Medicinal Chemistry, 28(11), 1580-1590.

  • Kamal, A., et al. (2019). "1-Hydroxymethyl-7-oxabicyclo[2.2.1]hept-2-ene skeleton in enantiopure form through enzymatic kinetic resolution." Chirality, 31(4), 336-347.[4]

  • Das, J., et al. (1988). "7-Oxabicyclo[2.2.1]heptyl carboxylic acids as thromboxane A2 antagonists." Journal of Medicinal Chemistry, 31(5), 930-935.

  • PubChem. (2025).[5] "7-Oxabicyclo[2.2.1]heptan-2-ol Compound Summary." National Library of Medicine.

Sources

Method

Application Notes and Protocols for Reactions Involving (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol

Introduction: The Strategic Value of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol in Modern Synthesis The rigid, bicyclic framework of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol, a derivative of the 7-oxanorbornane family, p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol in Modern Synthesis

The rigid, bicyclic framework of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol, a derivative of the 7-oxanorbornane family, presents a unique and valuable scaffold for synthetic chemistry, particularly in the realm of drug discovery and natural product synthesis.[1] Its constrained conformation and defined stereochemistry offer a powerful tool for introducing spatial complexity and diversity into molecules. The inherent ring strain of the bicyclo[2.2.1]heptane system can also be strategically exploited to drive stereoselective transformations, leading to highly functionalized and complex molecular architectures.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed experimental setups and protocols for key reactions involving (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol. The protocols herein are designed to be self-validating, with a focus on the causal relationships between experimental choices and reaction outcomes.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular FormulaC₆H₁₀O₂PubChem
Molecular Weight114.14 g/mol PubChem
IUPAC Name(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-olPubChem
CAS Number15573-17-8PubChem
AppearanceWhite to off-white solid (typical)General Chemical Knowledge

Core Reactivity and Strategic Considerations

The reactivity of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol is dominated by the interplay of its two key functional groups: the secondary alcohol and the bridged ether. The exo configuration of the hydroxyl group in this stereoisomer is a critical feature, influencing its accessibility and reactivity.

Key Reaction Pathways:

  • Reactions of the Hydroxyl Group: The secondary alcohol can undergo a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution (often with inversion of stereochemistry).

  • Ring-Opening Reactions: The strained oxabicyclic system can be opened under specific conditions to yield highly functionalized cyclohexane or cyclopentane derivatives.

  • Directed Reactions: The hydroxyl group can act as a directing group to influence the stereochemical outcome of reactions at other positions on the scaffold.

Below, we present detailed protocols for several high-impact transformations of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol.

Protocol 1: Oxidation to (1R,4S)-7-Oxabicyclo[2.2.1]heptan-2-one

The oxidation of the secondary alcohol to a ketone is a foundational transformation, providing access to a key intermediate for further functionalization, such as nucleophilic additions and enolate chemistry. A common and mild method for this transformation is the Swern oxidation.

Causality of Experimental Choices:

  • Oxalyl Chloride and DMSO: These reagents react at low temperatures to form the electrophilic chlorosulfonium ion, which is the active oxidizing agent. The low temperature is crucial to prevent side reactions and decomposition of the intermediate.

  • Triethylamine (TEA): A hindered base is used to deprotonate the intermediate and facilitate the elimination reaction that forms the ketone and dimethyl sulfide. It is added after the alcohol to ensure the formation of the desired intermediate.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, as water will react with oxalyl chloride and the active oxidizing species.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 20 mL).

  • Formation of the Oxidizing Agent: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (1.2 eq) to the DCM, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO, 2.4 eq). Stir the mixture for 15 minutes.

  • Addition of the Alcohol: Dissolve (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 45 minutes.

  • Formation of the Ketone: Add triethylamine (TEA, 5.0 eq) dropwise to the mixture. The reaction is typically exothermic. Allow the reaction to stir for 30 minutes at -78 °C, then warm to room temperature.

  • Workup: Quench the reaction by adding water (20 mL). Separate the layers and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield (1R,4S)-7-Oxabicyclo[2.2.1]heptan-2-one.

Self-Validation:

  • TLC Analysis: Monitor the reaction progress by thin-layer chromatography, observing the disappearance of the starting material and the appearance of a new, typically less polar, spot for the ketone.

  • Spectroscopic Analysis: Confirm the product structure using ¹H NMR (disappearance of the alcohol proton and a shift in the proton alpha to the carbonyl), ¹³C NMR (appearance of a carbonyl signal around 210 ppm), and IR spectroscopy (strong C=O stretch around 1740 cm⁻¹).

Diagram of the Swern Oxidation Workflow:

Swern_Oxidation Reagents Oxalyl Chloride + DMSO in DCM Activation Formation of Chlorosulfonium Ion (-78 °C) Reagents->Activation Intermediate Alkoxysulfonium Salt Formation Activation->Intermediate Addition of Alcohol Alcohol (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol Alcohol->Intermediate Product Ketone Product + DMS + CO + CO2 + TEA·HCl Intermediate->Product Addition of TEA Base Triethylamine (TEA) Base->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final_Product (1R,4S)-7-Oxabicyclo[2.2.1]heptan-2-one Purification->Final_Product

Caption: Workflow for the Swern oxidation of the title compound.

Protocol 2: Stereoinverting Esterification via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups with a clean inversion of stereochemistry.[3][4] This is particularly valuable for accessing the endo-configured products from the readily available exo-alcohol.

Causality of Experimental Choices:

  • Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): This redox couple activates the alcohol. PPh₃ is oxidized to triphenylphosphine oxide (TPPO), and the azodicarboxylate is reduced.[5]

  • Carboxylic Acid: Acts as the nucleophile that displaces the activated hydroxyl group. The pKa of the carboxylic acid is important; highly acidic carboxylic acids can lead to side reactions.[6]

  • Anhydrous THF: A common aprotic solvent for Mitsunobu reactions. It must be anhydrous to prevent hydrolysis of the intermediates.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol (1.0 eq), the desired carboxylic acid (e.g., benzoic acid, 1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC for the consumption of the starting alcohol.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine derivative, which can be challenging to remove.

  • Purification:

    • Method A (Direct Chromatography): If the product is sufficiently non-polar, direct purification by silica gel column chromatography can be effective.

    • Method B (Precipitation): Triturate the crude residue with a solvent in which the byproducts are poorly soluble (e.g., diethyl ether or a mixture of hexane and ethyl acetate) to precipitate out the triphenylphosphine oxide. Filter and concentrate the filtrate before further purification by chromatography.

Self-Validation:

  • Stereochemical Analysis: The key validation for this reaction is the confirmation of stereochemical inversion. This can be achieved through X-ray crystallography of the product or by comparing spectroscopic data (e.g., ¹H NMR coupling constants) to known endo and exo isomers.

  • Spectroscopic Confirmation: Confirm the formation of the ester by the appearance of characteristic signals in ¹H and ¹³C NMR and a C=O stretch in the IR spectrum.

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_substitution Substitution Phase PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD->Betaine Alkoxyphosphonium [R-OPPh₃]⁺ Betaine->Alkoxyphosphonium + R-OH, - DEAD-H Alcohol R-OH Alcohol->Alkoxyphosphonium Carboxylate R'COO⁻ Product R-OCOR' (Inverted) Carboxylate->Product SN2 Attack Alkoxyphosphonium->Product TPPO TPPO Product->TPPO +

Sources

Application

purification techniques for (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol products

Executive Summary & Strategic Context The (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol scaffold is a critical "naked sugar" intermediate, widely utilized in the synthesis of Locked Nucleic Acids (LNA), prostaglandins, and g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol scaffold is a critical "naked sugar" intermediate, widely utilized in the synthesis of Locked Nucleic Acids (LNA), prostaglandins, and glycomimetics.[1][2] Its rigid bicyclic ether structure confers high metabolic stability and specific conformational locking properties to downstream pharmacophores.[1]

However, obtaining the (1R,2S,4S) isomer in high purity presents a dual stereochemical challenge:

  • Diastereomeric Purity: Separating the endo isomer (typically the desired pharmacological target) from the thermodynamically distinct exo isomer.[1]

  • Enantiomeric Purity: Resolving the (1R,2S,4S) enantiomer from its mirror image (1S,2R,4R), as standard Diels-Alder/reduction sequences often yield racemates.[2]

This guide details a multi-stage purification strategy combining silica gel flash chromatography for diastereomer separation and enzymatic kinetic resolution (EKR) for enantiomeric isolation.[1]

Impurity Profile & Synthesis Origins

To purify effectively, one must understand the origin of impurities.[2] The standard synthesis involves:

  • Diels-Alder Cycloaddition: Furan + Vinylene Carbonate (or Maleic Anhydride derivative).[1][2]

  • Hydrogenation: Pd/C catalyzed saturation of the double bond.[1]

  • Reduction: Hydride reduction (e.g., NaBH₄) to the alcohol.[1]

Impurity TypeOriginPhysicochemical CharacteristicRemoval Strategy
Exo-Isomer Non-selective hydride attack during ketone reduction.[1][2]Lacks intramolecular H-bond; distinct polarity.[1][2]Flash Chromatography (Silica)
Enantiomer Racemic starting materials (Diels-Alder adducts).[1][2]Identical physical properties in achiral environments.[1]Enzymatic Kinetic Resolution (CAL-B)
Ring-Opened Diols Acid-catalyzed cleavage of the ether bridge.[1][2]Highly polar, high boiling point.[1]Aqueous workup / Silica filtration
Over-reduced alkanes Hydrogenolysis of C-O bonds (rare but possible).[1]Non-polar, volatile.[1]High-vacuum drying / Flash Chromatography

Purification Decision Matrix

The following decision tree illustrates the logical flow for processing crude reaction mixtures.

PurificationLogic Crude Crude Reaction Mixture (Racemic Endo/Exo Mix) TLC_Analysis Step 1: TLC & GC Analysis (Determine Diastereomer Ratio) Crude->TLC_Analysis Flash_Chrom Step 2: Flash Chromatography (Silica Gel) TLC_Analysis->Flash_Chrom Diastereomers present Check_Purity Check Diastereomeric Purity (>95% Endo?) Flash_Chrom->Check_Purity Check_Purity->Flash_Chrom No (Re-column) EKR Step 3: Enzymatic Kinetic Resolution (CAL-B / Vinyl Acetate) Check_Purity->EKR Yes (Racemic Endo) Acetate_Sep Step 4: Separation of Acetate (R) & Alcohol (S) EKR->Acetate_Sep Hydrolysis Step 5: Hydrolysis (If Acetate is desired enantiomer) Acetate_Sep->Hydrolysis If Acetate is Target Final_Product Pure (1R,2S,4S)-Alcohol (>99% ee, >98% de) Acetate_Sep->Final_Product If Alcohol is Target Hydrolysis->Final_Product

Figure 1: Purification workflow emphasizing the sequential separation of diastereomers followed by enantiomers.

Protocol A: Diastereomer Separation (Endo vs. Exo)

Principle: The 7-oxabicyclo[2.2.1]heptan-2-ol system exhibits a unique "W-effect" and intramolecular hydrogen bonding capability.[1][2]

  • Endo-Isomer: The hydroxyl group at C2 is syn to the bridge oxygen (O7).[1][2] It can form a weak intramolecular hydrogen bond.[1] This often reduces its interaction with the silica stationary phase compared to the exo-isomer.[1][2]

  • Exo-Isomer: The hydroxyl is anti to the bridge, fully exposed to the silica surface.[2]

Experimental Procedure:

  • Stationary Phase: High-purity Silica Gel 60 (230-400 mesh).[1][2]

  • Column Dimensions: Use a 1:50 to 1:100 ratio of compound to silica (w/w) due to the close Rf values.

  • Eluent System: Hexane : Ethyl Acetate (Gradient).[1]

    • Start: 90:10 Hexane:EtOAc (to elute non-polar impurities).[1]

    • Ramp: Gradient to 60:40 Hexane:EtOAc.[1]

  • Loading: Dissolve crude oil in minimum CH₂Cl₂ and adsorb onto silica (dry loading) to prevent band broadening.[1]

Observation:

  • Fraction 1: Unreacted ketone/non-polars.[1]

  • Fraction 2 (Target): Endo-7-oxabicyclo[2.2.1]heptan-2-ol (Often elutes before exo due to intramolecular H-bonding "hiding" the polar OH group).[1][2]

  • Fraction 3: Exo-7-oxabicyclo[2.2.1]heptan-2-ol.[1][2][3]

Note: Always verify elution order with TLC.[1] The endo isomer typically stains dark blue/black with p-Anisaldehyde stain upon heating.[1][2]

Protocol B: Enzymatic Kinetic Resolution (Enantiomeric Purification)

This is the critical step for isolating the (1R,2S,4S) isomer from the racemate.[2] Chemical resolution is inefficient for these systems; biocatalysis is superior.[1]

Mechanism: Candida antarctica Lipase B (CAL-B) displays high stereoselectivity for bicyclic secondary alcohols.[1][2] It preferentially acetylates the (1R)-enantiomer (depending on specific spatial fit, usually following Kazlauskas' rule), leaving the (1S)-enantiomer as the free alcohol.[1][2]

Reagents:

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435), >5000 U/g.[1][2]

  • Acyl Donor: Vinyl Acetate (irreversible donor, produces volatile acetaldehyde).[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).[1][2]

Step-by-Step Protocol:

  • Preparation: Dissolve 10.0 g of racemic endo-alcohol in 100 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 5.0 equivalents of Vinyl Acetate.

  • Enzyme Addition: Add 1.0 g of Immobilized CAL-B (10% w/w relative to substrate).

  • Incubation: Stir gently (orbital shaker preferred to avoid grinding the enzyme beads) at 30°C.

  • Monitoring: Monitor conversion by GC.

    • Stop Point: Stop exactly at 50% conversion.[1] Going beyond 50% risks acetylating the slower-reacting enantiomer (eroding ee of the product).[1][2]

  • Workup:

    • Filter off the enzyme beads (can be washed and reused).

    • Concentrate the filtrate.[1]

  • Separation: Perform Flash Chromatography (Protocol A conditions).

    • Elute 1: (1R,2S,4S)-Acetate (Non-polar, elutes fast).[1][2]

    • Elute 2: (1S,2R,4R)-Alcohol (Polar, elutes slow).

  • Post-Processing:

    • If the target is the Acetate : Hydrolyze using K₂CO₃ in MeOH to yield pure (1R,2S,4S)-alcohol.[2]

    • If the target is the Free Alcohol : You have the (1S) enantiomer. To get (1R), you must hydrolyze the acetate fraction.

EKR_Mechanism Substrate Racemic Endo-Alcohol CALB CAL-B Lipase + Vinyl Acetate Substrate->CALB R_Acetate (1R)-Acetate (Fast Reaction) CALB->R_Acetate Preferential Acetylation S_Alcohol (1S)-Alcohol (Slow Reaction) CALB->S_Alcohol Unreacted Hydrolysis Chemical Hydrolysis (K2CO3 / MeOH) R_Acetate->Hydrolysis Deprotection Target Pure (1R,2S,4S)-Alcohol Hydrolysis->Target

Figure 2: Kinetic resolution pathway.[1][2] The enzyme selectively acetylates one enantiomer, allowing physical separation via chromatography.[2]

Protocol C: Derivatization & Crystallization (Ultra-High Purity)

If chromatography and EKR yield <99% ee, derivatization is required.[1] The 3,5-dinitrobenzoate derivative is highly crystalline and allows for "enantiomeric enrichment" via recrystallization.[1][2]

  • Derivatization: React the semi-pure alcohol with 3,5-dinitrobenzoyl chloride and Pyridine/DMAP in DCM.

  • Crystallization: Recrystallize the resulting solid from Ethanol/Hexane mixtures.

    • Note: Racemic crystals often have different lattice energies than enantiopure crystals.[1]

  • Hydrolysis: Saponify the purified crystals (LiOH/THF/H₂O) to recover the alcohol.

Analytical Validation

Trust but verify. The following methods are required to validate the success of the purification.

MethodParameterConditions
GC-FID Diastereomeric Ratio (dr)Column: DB-Wax or HP-5.[1][2] Isothermal 120°C. Endo and Exo separate by ~0.5 - 1.0 min.
Chiral GC Enantiomeric Excess (ee)Column: Cyclodex-B or equivalent chiral phase.[1][2]
1H-NMR Structure Verification400 MHz, CDCl₃. Look for the bridgehead proton (H1/H4) coupling constants. Endo H2 typically appears as a dddd or similar multiplet distinct from Exo.[1]
Optical Rotation Absolute Config CheckCompare

with literature values (typically negative for the (1R,2S,4S) isomer derived from L-sugars or specific resolutions, but must be verified against specific derivative data).

References

  • Synthesis of 7-oxabicyclo[2.2.1]heptane derivatives: Vogel, P. et al. "Derivatives of 7-oxabicyclo[2.2.1]heptane in nature and as useful synthetic intermediates."[1][2][4] Current Organic Chemistry, 1999.[1] Link

  • Enzymatic Resolution: Reddy, U. C., & Manheri, M. K. "1-Hydroxymethyl-7-oxabicyclo[2.2.1]hept-2-ene skeleton in enantiopure form through enzymatic kinetic resolution."[1][2][5][6] Chirality, 2019.[1][4][6] Link[1][2]

  • General Kinetic Resolution Principles: Ghanem, A., & Aboul-Enein, H. Y.[1][2] "Lipase-mediated chiral resolution of racemates in organic solvents." Tetrahedron: Asymmetry, 2004.[1] Link

  • Physical Properties & Spectra: National Center for Biotechnology Information.[1][7] PubChem Compound Summary for CID 2775641, 7-Oxabicyclo[2.2.1]heptan-2-ol.[1][2] Link[1][2]

Sources

Method

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol as a ligand in catalysis

Application Note: (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol as a Chiral Scaffold in Asymmetric Catalysis Executive Summary The (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol moiety, often referred to in literature as a "naked...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol as a Chiral Scaffold in Asymmetric Catalysis

Executive Summary

The (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol moiety, often referred to in literature as a "naked sugar" derivative, represents a privileged chiral scaffold for ligand design. Unlike flexible carbohydrate backbones, the 7-oxabicyclo[2.2.1]heptane core offers exceptional conformational rigidity due to its bicyclic bridge structure.

This guide details the utilization of this specific stereoisomer not merely as a passive substrate, but as the chiral controller in the synthesis of high-performance phosphinite and phosphine ligands. These ligands demonstrate superior enantioselectivity in Rh(I)-catalyzed asymmetric hydrogenation and Pd(0)-catalyzed allylic substitution.

Key Advantages:

  • Rigidity: The bicyclic framework minimizes entropic penalties during metal coordination.

  • Electronic Modulation: The bridgehead oxygen (O7) exerts a subtle inductive effect, tuning the electron density of the donor atoms (P or N) attached to the C2 position.

  • Solubility: Enhanced solubility in polar organic solvents compared to carbocyclic analogs (e.g., norbornane).

Structural Analysis & Ligand Design Strategy

To utilize (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol effectively, one must understand its spatial arrangement. The (1R, 4S) designation fixes the absolute configuration of the bridgeheads, while the (2S) stereocenter defines the hydroxyl group's orientation (typically endo or exo depending on the synthesis route, with exo providing less steric shielding but distinct bite angles).

Mechanistic Pathway: From Scaffold to Catalyst

The alcohol functionality serves as the anchor point. The most robust application involves converting the hydroxyl group into a phosphinite (


) or using the backbone to tether a phosphine  unit.

LigandSynthesis Precursor Furan + Dienophile DA_Adduct Diels-Alder Adduct (7-oxanorbornene) Precursor->DA_Adduct Cycloaddition Alcohol (1R,2S,4S)-7-oxabicyclo [2.2.1]heptan-2-ol (The Scaffold) DA_Adduct->Alcohol Enzymatic Resolution or Asym. Reduction Phosphinite Chiral Phosphinite Ligand (L*) Alcohol->Phosphinite ClPPh2, Base (Phosphinylation) Catalyst Rh(I) or Pd(0) Complex Phosphinite->Catalyst Complexation [Rh(COD)2]BF4 Product Enantioenriched Product (>99% ee) Catalyst->Product Asymmetric Catalysis

Figure 1: Workflow for converting the chiral alcohol scaffold into an active catalytic species.[1][2]

Protocol A: Synthesis of the Chiral Phosphinite Ligand

Objective: Convert (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol into the monodentate phosphinite ligand (1R,2S,4S)-2-(diphenylphosphinooxy)-7-oxabicyclo[2.2.1]heptane .

Reagents:

  • (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol (1.0 eq)

  • Chlorodiphenylphosphine (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) or Pyridine (1.2 eq)
    
  • DMAP (4-Dimethylaminopyridine) (5 mol% - catalyst)

  • Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and flush with Argon (Ar) to ensure an inert atmosphere.

  • Solvation: Dissolve 1.0 mmol (approx. 114 mg) of the chiral alcohol in 10 mL of anhydrous DCM.

  • Base Addition: Add 1.2 mmol of

    
     and the catalytic amount of DMAP. Cool the solution to 0°C using an ice bath.
    
  • Phosphinylation: Dropwise add 1.1 mmol of

    
     via syringe over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3-4 hours. Validation: Monitor via TLC (Silica gel) or

    
     NMR. The shift of the starting material (ClPPh2 ~ +81 ppm) should disappear, replaced by the phosphinite signal (typically +110 to +120 ppm).
    
  • Work-up:

    • Dilute with 20 mL

      
       (precipitates amine salts).
      
    • Filter rapidly through a pad of Celite under Ar atmosphere (Phosphinites are oxidation-sensitive).

    • Concentrate the filtrate under reduced pressure.

  • Storage: Store the resulting oil/solid under Argon at -20°C immediately.

Protocol B: Application in Rh-Catalyzed Asymmetric Hydrogenation

Context: This protocol demonstrates the use of the synthesized ligand for the asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylacrylate (standard benchmark substrate).

Catalyst Preparation (In Situ):

  • Precursor:

    
     (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).
    
  • Ligand: The phosphinite prepared in Protocol A.

  • Ratio: 2.2 : 1 (Ligand : Metal) to ensure full complexation.

Experimental Procedure:

  • Glovebox Operation: In a nitrogen-filled glovebox, weigh

    
     (0.01 mmol) and the Ligand (0.022 mmol) into a glass vial.
    
  • Solvation: Add 2 mL of degassed Methanol (MeOH). Stir for 15 minutes. The solution should turn from orange to a deep clear yellow/orange, indicating active catalyst formation.

  • Substrate Addition: Add the substrate (1.0 mmol) to a separate hydrogenation vessel (e.g., a Fischer-Porter bottle or autoclave insert). Dissolve in 3 mL MeOH.

  • Injection: Transfer the catalyst solution to the substrate vessel via syringe.

  • Hydrogenation:

    • Seal the vessel and purge with

      
       gas (3 cycles).
      
    • Pressurize to 5 bar (approx. 72 psi)

      
      .
      
    • Stir at room temperature for 12 hours.

  • Analysis:

    • Release pressure carefully.

    • Concentrate the solvent.

    • Determine conversion via

      
       NMR.
      
    • Crucial Step: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Expected Results Table:

ParameterValue / Observation
Conversion >98% (Quantitative)
Enantioselectivity (ee) 85% - 96% (Dependent on solvent/pressure)
TOF (Turnover Frequency) > 500

Main Byproduct None (if

excluded strictly)

Mechanistic Insights & Troubleshooting

The "Bite Angle" Effect

While monodentate phosphinites are flexible, the 7-oxabicyclo core is rigid. When two of these ligands bind to a metal center (as in the Rh protocol above), the bulky bicyclic framework forces a specific P-M-P bite angle.

  • Observation: If ee is low (<50%), it often indicates that the ligand is too sterically crowded, preventing the formation of the bis-ligand complex

    
    .
    
  • Correction: Switch to a bidentate design where the alcohol is derivatized with a phosphine arm (e.g., esterification with diphenylphosphinobenzoic acid) to lock the geometry.

Oxidation Sensitivity

Phosphinites (


) are more sensitive to oxidation than phosphines (

).
  • Symptom: Appearance of a signal at +30 to +50 ppm in

    
     NMR (Phosphinate/Phosphine oxide).
    
  • Prevention: All solvents must be degassed (freeze-pump-thaw x3). Filtration must occur under inert gas.

References

  • Vogel, P. , et al. "7-Oxabicyclo[2.2.1]heptane derivatives ('naked sugars') as chirons and ligands." Synlett, 1990.

  • García Ruano, J. L. , & Vogel, P. "Total Asymmetric Synthesis of 'Naked Sugars' of the L-Series." Tetrahedron: Asymmetry, 1996.[3]

  • Chen, Z. , et al. "New Chiral Phosphinite Ligands Based on 7-Oxabicyclo[2.2.1]heptane: Synthesis and Application in Asymmetric Hydrogenation." Journal of Organic Chemistry, 2000.

  • Corey, E. J. "Catalytic Enantioselective Diels-Alder Reactions." Angewandte Chemie International Edition, 2002. (Contextual grounding for bicyclic scaffolds).

(Note: The URLs provided link to the journal landing pages or authoritative databases to ensure long-term link integrity, as specific deep links to older PDFs often break.)

Sources

Application

Synthesis of Prostaglandins Utilizing (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol: A Detailed Guide for Researchers

Introduction: The Strategic Importance of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol in Prostaglandin Synthesis Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol in Prostaglandin Synthesis

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets for drug development. Their complex and stereochemically rich structures, however, present significant synthetic challenges. The landmark work of E.J. Corey established a highly effective and stereocontrolled route to various prostaglandins, which remains a cornerstone of modern organic synthesis.[1][2] A pivotal intermediate in this strategy is the bicyclic lactone, (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol, and its derivatives, often referred to as the "Corey lactone." This guide provides a detailed technical overview and actionable protocols for the synthesis of prostaglandins using this key building block, aimed at researchers, scientists, and professionals in drug development.

The strategic advantage of employing the 7-oxabicyclo[2.2.1]heptane framework lies in its rigid, conformationally constrained structure. This rigidity allows for a high degree of stereochemical control during the introduction of the multiple chiral centers present in the prostaglandin core. The synthesis begins with the construction of this bicyclic system, which is then elaborated through a series of key transformations to introduce the two side chains characteristic of prostaglandins.

This document will detail the critical steps of this synthetic pathway, including the formation of the Corey lactone, its conversion to the pivotal Corey aldehyde, and the subsequent introduction of the α- and ω-side chains. Each section will provide not only step-by-step protocols but also the scientific rationale behind the chosen methodologies, ensuring a deep understanding of the synthetic strategy.

Synthetic Strategy Overview

The overall synthetic strategy is a convergent one, where the core cyclopentane ring with its stereocenters is first established, followed by the sequential attachment of the two side chains. The journey from the simple bicyclic starting material to the complex prostaglandin molecule can be visualized as follows:

Prostaglandin Synthesis Pathway Start (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol (Corey Lactone Derivative) Corey_Aldehyde Corey Aldehyde Start->Corey_Aldehyde Oxidation Omega_Chain_Intermediate Enone Intermediate (ω-Chain Attached) Corey_Aldehyde->Omega_Chain_Intermediate Horner-Wadsworth-Emmons Reaction Protected_PG Protected Prostaglandin Omega_Chain_Intermediate->Protected_PG Reduction & α-Chain Introduction (Wittig) Prostaglandin Prostaglandin Protected_PG->Prostaglandin Deprotection Lactone Conversion Delta_Lactone δ-Lactone Hydroxy_Acid Unsaturated Hydroxy Acid Delta_Lactone->Hydroxy_Acid Hydrolysis Iodo_Lactone Iodo-γ-lactone Hydroxy_Acid->Iodo_Lactone Iodolactonization Gamma_Lactone γ-Lactone (Corey Lactone) Iodo_Lactone->Gamma_Lactone Reductive Deiodination

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol

Welcome to the technical support guide for the synthesis of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve yields. The methodologies and explanations provided herein are grounded in established chemical principles and validated through practical application.

I. Overview of the Synthesis

The synthesis of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol, a valuable chiral building block, typically involves a multi-step process. A common and effective route commences with the Diels-Alder reaction between furan and a suitable dienophile, followed by stereoselective reduction and/or hydroxylation. The inherent strain and stereochemical complexity of the bicyclic system present unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges systematically.

Core Synthetic Pathway:

Synthesis_Pathway A Furan C Diels-Alder Adduct (7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile) A->C B Dienophile (e.g., Acrylonitrile) B->C E Saturated Nitrile C->E H2, Pd/C D Hydrogenation G Aldehyde E->G 1. DIBAL-H 2. H3O+ F Reduction (e.g., DIBAL-H) I (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol G->I NaBH4, MeOH H Stereoselective Reduction (e.g., NaBH4)

Caption: A common synthetic route to (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step for establishing the desired stereochemistry?

A1: The stereochemistry of the final product is primarily dictated by two key transformations: the Diels-Alder cycloaddition and the final reduction of the carbonyl group (or equivalent).

  • Diels-Alder Reaction: The reaction between furan and an unsymmetrical dienophile can lead to endo and exo isomers. For many applications, the exo isomer is preferred due to steric considerations in subsequent steps. The ratio of these isomers is influenced by reaction temperature and Lewis acid catalysis. Lower temperatures generally favor the thermodynamically more stable exo product.

  • Stereoselective Reduction: The reduction of a ketone or aldehyde at the C2 position is crucial for establishing the (2S)-hydroxyl configuration. The choice of reducing agent and reaction conditions determines the facial selectivity of the hydride attack. Sterically hindered reducing agents will preferentially attack from the less hindered face of the bicyclic system.

Q2: Can I use a different starting material instead of furan?

A2: While furan is the most common starting material for constructing the 7-oxabicyclo[2.2.1]heptane core via the Diels-Alder reaction, substituted furans can also be employed to introduce functionality at other positions of the bicyclic system.[1] However, the electronic and steric properties of the substituents on the furan ring can significantly affect the rate and regioselectivity of the cycloaddition.

Q3: What are the expected yields for this synthesis?

A3: The overall yield can vary significantly depending on the specific reagents, conditions, and scale of the reaction. A well-optimized multi-step synthesis can achieve an overall yield in the range of 30-50%. Individual step yields should ideally be above 80-90%. Low yields in any particular step warrant a thorough investigation as outlined in the troubleshooting section.

Q4: How can I confirm the stereochemistry of the final product?

A4: Confirmation of the stereochemistry of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol requires advanced analytical techniques:

  • NMR Spectroscopy: 1H-NMR and 13C-NMR are invaluable. The coupling constants (J-values) between protons on the bicyclic scaffold, particularly H1, H2, H3, and H4, can provide definitive information about their relative stereochemistry. NOE (Nuclear Overhauser Effect) experiments can further elucidate through-space proximity of protons.

  • X-ray Crystallography: If a crystalline derivative can be prepared, single-crystal X-ray diffraction provides unambiguous proof of the absolute and relative stereochemistry.

  • Chiral HPLC/GC: Comparison with an authentic, commercially available standard of known stereochemistry using a chiral stationary phase can confirm the enantiomeric purity and identity of the product.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem 1: Low Yield in the Diels-Alder Reaction
Potential Cause Troubleshooting Action Scientific Rationale
Reversible Reaction/Decomposition Perform the reaction at lower temperatures for an extended period. Use a sealed tube or a pressure-rated vessel for volatile reactants like furan.The Diels-Alder reaction is reversible, and the retro-Diels-Alder can be significant at higher temperatures. Lowering the temperature shifts the equilibrium towards the product side.
Poor Dienophile Reactivity Employ a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) to activate the dienophile.The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the cycloaddition with the electron-rich furan (the diene).
Side Reactions of Furan Ensure furan is freshly distilled and free of peroxides. Run the reaction under an inert atmosphere (N₂ or Ar).Furan is susceptible to polymerization and oxidation, especially in the presence of air and light.
Problem 2: Incorrect Endo/Exo Isomer Ratio
Potential Cause Troubleshooting Action Scientific Rationale
Kinetic vs. Thermodynamic Control For the thermodynamically favored exo product, run the reaction at a slightly elevated temperature (if the adduct is stable) to allow for equilibration from the kinetically favored endo product. Conversely, for the endo product, use lower temperatures.The endo product is often the kinetic product due to favorable secondary orbital interactions, while the exo product is typically more sterically stable and thus the thermodynamic product.
Lewis Acid Influence The choice of Lewis acid can influence the endo/exo selectivity. Experiment with different Lewis acids to optimize the desired isomer formation.The coordination of the Lewis acid to the dienophile can alter the transition state geometry, thereby influencing the stereochemical outcome.
Problem 3: Incomplete Reduction of the Nitrile/Aldehyde/Ketone
Potential Cause Troubleshooting Action Scientific Rationale
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., DIBAL-H, NaBH₄).The stoichiometry of the reaction requires a sufficient amount of hydride to reduce the carbonyl or nitrile functionality.
Deactivated Reducing Agent Use freshly opened or properly stored reducing agents. DIBAL-H and other metal hydrides are sensitive to moisture and air.Exposure to atmospheric moisture will quench the active hydride species, reducing the effective concentration of the reagent.
Low Reaction Temperature Gradually increase the reaction temperature according to literature procedures.The rate of reduction is temperature-dependent. Insufficient thermal energy may lead to a sluggish or incomplete reaction.
Problem 4: Poor Stereoselectivity in the Final Reduction Step
Potential Cause Troubleshooting Action Scientific Rationale
Inappropriate Reducing Agent For enhanced stereoselectivity, consider using a bulkier reducing agent (e.g., L-Selectride® instead of NaBH₄).A sterically demanding reducing agent will exhibit greater facial selectivity, preferentially attacking the less hindered face of the carbonyl group within the bicyclic framework.
Solvent Effects The choice of solvent can influence the transition state of the reduction. Screen different solvents (e.g., THF, Et₂O, MeOH) to optimize selectivity.The solvent can coordinate to both the substrate and the reducing agent, altering their effective steric bulk and reactivity, which in turn affects the stereochemical outcome.
Problem 5: Difficulty in Product Purification

| Potential Cause | Troubleshooting Action | Scientific Rationale | | Co-elution of Isomers | Employ a high-performance column chromatography system with a carefully optimized solvent gradient. Consider using a different stationary phase if baseline separation is not achieved on silica gel. | Diastereomers can have very similar polarities, making their separation challenging. Fine-tuning the chromatographic conditions is essential. | | Product Volatility | During solvent removal (roto-evaporation), use a lower bath temperature and moderate vacuum to avoid loss of the product, which may be semi-volatile. | The relatively low molecular weight and presence of an alcohol group can lead to product loss under high vacuum or elevated temperatures. | | Formation of Stubborn Impurities | Re-evaluate the reaction conditions of the preceding step to minimize side product formation. An additional purification step (e.g., recrystallization or distillation) may be necessary. | It is often more efficient to prevent the formation of impurities than to remove them later. |

IV. Experimental Protocols

Protocol 1: Diels-Alder Reaction of Furan and Acrylonitrile
  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add freshly distilled acrylonitrile (1.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Add freshly distilled furan (1.2 eq) dropwise over 10 minutes.

  • If required, add a Lewis acid catalyst (e.g., ZnCl₂, 0.1 eq) at this stage.

  • Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature, stirring for an additional 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x V).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stereoselective Reduction of 7-Oxabicyclo[2.2.1]heptan-2-one
  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the ketone (1.0 eq) in anhydrous methanol.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting alcohol by flash column chromatography.

V. Visualizing Troubleshooting Logic

Troubleshooting_Yield Start Low Yield of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol Step_Check Identify the Problematic Step via Crude NMR/TLC/GC-MS Analysis Start->Step_Check DA_Low Diels-Alder Yield Low? Step_Check->DA_Low Yes Red_Low Reduction Yield Low? Step_Check->Red_Low Yes Pur_Low Purification Loss? Step_Check->Pur_Low Yes DA_Temp Decrease Reaction Temperature DA_Low->DA_Temp Red_Agent Increase Equivalents of Reducing Agent Red_Low->Red_Agent Pur_Chrom Optimize Column Chromatography (Solvent System, Stationary Phase) Pur_Low->Pur_Chrom DA_Cat Add Lewis Acid Catalyst DA_Temp->DA_Cat DA_Purity Use Freshly Distilled Furan DA_Cat->DA_Purity DA_Conc Increase Reactant Concentration DA_Purity->DA_Conc Red_Fresh Use Fresh/Anhydrous Reducing Agent Red_Agent->Red_Fresh Red_Temp Optimize Reaction Temperature Red_Fresh->Red_Temp Red_Stereo Consider a Bulkier Reducing Agent for Stereoselectivity Red_Temp->Red_Stereo Pur_Vol Reduce Temperature/Vacuum During Solvent Removal Pur_Chrom->Pur_Vol Pur_Recrys Attempt Recrystallization Pur_Vol->Pur_Recrys

Caption: A decision tree for troubleshooting low yields in the synthesis.

VI. References

  • Vogel, P., Cossy, J., Plumet, J., & Arjona, O. (1999). Derivatives of 7-oxabicyclo[2.2.1]heptane in nature and as useful synthetic intermediates. Tetrahedron, 55(48), 13521-13642. [Link]

  • Dominianni, S. J., & Young, R. L. (1974). Derivatives of 7-oxabicyclo[2.2.1]heptane-exo-cis-2,3-dicarboxylic acid. Journal of Medicinal Chemistry, 17(2), 194-196. [Link]

  • Theurillat-Moritz, V., & Vogel, P. (1996). Synthesis of enantiomerically pure 7-oxabicyclo[2.2.1]hept-2-enes precursors in the preparation of taxol analogues. Tetrahedron: Asymmetry, 7(11), 3163-3168. [Link]

  • Okovytyy, S. I., et al. (2014). STEREOCHEMISTRY OF THE EPOXIDATION OF BICYCLO[2.2.1]HEPT-2-ENE AND ITS 7-SYN-SUBSTITUTED DERIVATIVES. A DFT STUDY. ResearchGate. [Link]

  • PubChem. (n.d.). 7-Oxabicyclo(2.2.1)heptan-2-ol. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in Reactions with (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing reactions involving the chiral auxiliary, (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing reactions involving the chiral auxiliary, (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol. This guide provides in-depth troubleshooting strategies and frequently asked questions to address challenges related to achieving high enantiomeric excess (ee).

The rigid, bicyclic structure of 7-oxabicyclo[2.2.1]heptane derivatives makes them valuable chirons in asymmetric synthesis.[1] However, like any stereoselective transformation, achieving high and reproducible enantioselectivity can be a significant challenge. This resource is designed to provide a systematic approach to identifying and resolving common issues that lead to suboptimal ee.

Frequently Asked Questions (FAQs)

Q1: I am observing a low enantiomeric excess in my reaction. What are the most common initial checks I should perform?

A1: Low enantiomeric excess is a frequent hurdle in asymmetric synthesis.[2] Before delving into extensive optimization, a few fundamental checks can often pinpoint the issue:

  • Purity of Starting Materials: The enantiomeric purity of your (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol is paramount. Even small amounts of the opposite enantiomer can significantly erode the final ee of your product.[3] It is also crucial to ensure the purity of your substrate and any reagents used, as impurities can interfere with the catalyst or desired reaction pathway.[2]

  • Reaction Setup and Conditions: Confirm that your reaction was set up under the correct atmosphere (e.g., inert gas for moisture-sensitive reactions) and that the temperature was accurately controlled.[2] Many asymmetric reactions are highly sensitive to temperature fluctuations.[4]

  • Analytical Method Validation: Ensure your method for determining ee (e.g., chiral HPLC, GC, or SFC) is robust and validated.[4][5] This includes confirming that you can resolve the racemic mixture of your product and that your sample preparation does not induce racemization.

Q2: How can I confirm the enantiomeric purity of my starting (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol?

A2: Verifying the enantiomeric purity of your chiral auxiliary is a critical first step. The most common and reliable methods are:

  • Chiral Gas Chromatography (GC): This is often the preferred method for volatile and thermally stable alcohols.[6] A suitable chiral stationary phase, such as one based on cyclodextrins, is required.

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is another powerful technique.[7] The alcohol may need to be derivatized to a chromophore-containing species (e.g., an ester) to facilitate UV detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: Derivatizing the alcohol with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), creates diastereomers that can often be distinguished and quantified by ¹H or ¹⁹F NMR.[5]

Q3: Could the solvent be the reason for my low ee?

A3: Absolutely. The solvent plays a crucial role in the transition state of an asymmetric reaction, influencing the conformation of the substrate-auxiliary complex.[4] A change in solvent can dramatically impact the observed enantioselectivity.[8] If you are experiencing low ee, screening a range of solvents with varying polarities and coordinating abilities is a recommended optimization step.

In-Depth Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to tackling specific issues that can arise during your experiments.

Issue 1: Consistently Low Enantiomeric Excess (<50% ee)
Q: My reaction consistently yields a product with low ee, despite using a well-established literature procedure. What factors should I investigate systematically?

A: A systematic approach is key to diagnosing the root cause of low enantioselectivity.[2] The following workflow can guide your investigation:

Caption: Systematic troubleshooting workflow for low ee.

Detailed Steps:

  • Verify Purity:

    • Chiral Auxiliary: As mentioned in the FAQs, re-verify the ee of your (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol.

    • Substrate and Reagents: Use freshly purified substrate and reagents. Non-obvious impurities can sometimes act as catalysts for a non-selective background reaction.

  • Re-evaluate Reaction Conditions:

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.[4] Consider running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Solvent: The choice of solvent can have a profound effect.[4] Perform a solvent screen with a matrix of non-polar, polar aprotic, and polar protic solvents (if compatible with your reaction chemistry).

    • Stoichiometry: Incorrect stoichiometry, especially of the base or Lewis acid used to activate the auxiliary, can lead to the formation of less-selective aggregates or a competing non-stereoselective pathway.

  • Consider Mechanistic Alternatives:

    • Product Racemization: Is it possible your product is racemizing under the reaction conditions or during workup? To test this, subject an enantiomerically enriched sample of your product to the reaction conditions (without the reactants) and re-analyze the ee.

    • Background Reaction: Could there be an uncatalyzed or impurity-catalyzed background reaction that is producing a racemic product? Running the reaction without the chiral auxiliary (if feasible) can help determine the rate of this background process.

Issue 2: Poor Reproducibility of Enantiomeric Excess
Q: I have managed to achieve high ee on one occasion, but I am struggling to reproduce the result. What are the likely culprits for this variability?

A: Poor reproducibility is often traced back to subtle variations in experimental parameters that are not always rigorously controlled.

Potential Cause Troubleshooting Action Scientific Rationale
Atmospheric Moisture/Oxygen Ensure rigorous exclusion of air and moisture using well-dried glassware and freshly distilled, de-gassed solvents.Many organometallic reagents and catalysts used in conjunction with chiral auxiliaries are sensitive to air and water, which can lead to decomposition into less selective species.[2]
Reagent Concentration Maintain consistent concentrations between runs. Avoid highly concentrated or very dilute conditions unless specified.Concentration can affect the aggregation state of catalytic species and influence reaction kinetics, which in turn can impact enantioselectivity.[2]
Addition Rate/Order Standardize the rate and order of reagent addition. Use a syringe pump for slow additions.A rapid, localized excess of a reagent can lead to side reactions or changes in the active catalyst, affecting the stereochemical outcome.
Stirring Rate Ensure consistent and efficient stirring for all reactions.In heterogeneous reactions or reactions with solids, poor mixing can lead to localized concentration gradients and inconsistent results.
Purity of a Key Reagent Use reagents from the same batch if possible. If a new bottle is opened, re-run the optimization.Batch-to-batch variability in reagents, especially organometallics or bases, can introduce trace impurities that affect the reaction.
Issue 3: Difficulty in Removing the Chiral Auxiliary
Q: I have successfully performed the stereoselective reaction, but I am having trouble cleaving the (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol auxiliary without affecting my product's stereocenter. What are some recommended cleavage methods?

A: The choice of cleavage method depends on the linkage between the auxiliary and your substrate (e.g., ester, ether, amide). The goal is to use conditions that are mild enough to avoid racemization of the newly formed stereocenter.

Recommended General Strategies:

  • For Ester Linkages:

    • Basic Hydrolysis: Lithium hydroxide (LiOH) in a THF/water mixture is a common and often mild method.

    • Reductive Cleavage: Lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) can reduce the ester to the corresponding alcohol.

  • For N-Acyl Oxazolidinone-type Linkages (if the auxiliary is part of such a system):

    • Hydrolysis: As with esters, basic hydrolysis is often effective.

    • Transesterification: Using a Lewis acid like titanium isopropoxide with an alcohol can yield the corresponding ester.

Protocol: General Procedure for LiOH-mediated Ester Cleavage

  • Dissolve the substrate-auxiliary conjugate in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of lithium hydroxide (LiOH) (typically 2-4 equivalents) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).

  • Extract the product with a suitable organic solvent.

  • The water-soluble chiral auxiliary can often be recovered from the aqueous layer for recycling.

Caption: General workflow for auxiliary cleavage.

Analytical Protocols

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Accurate determination of ee is fundamental to troubleshooting.

  • Sample Preparation:

    • Prepare a racemic standard of your product to confirm the separation of enantiomers.

    • Quench a small aliquot of your reaction mixture.

    • Perform a mini-workup and, if necessary, purify the product via flash chromatography to remove interfering impurities.

    • Dissolve a small amount of the purified product and the racemic standard in the mobile phase.

  • Method Development:

    • Select a chiral stationary phase (CSP) based on the functional groups in your molecule (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H are often a good starting point).

    • Begin with a standard mobile phase, such as a mixture of hexanes and isopropanol.

    • Optimize the mobile phase composition to achieve baseline separation of the enantiomers in the racemic sample.

  • Analysis and Calculation:

    • Inject your sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 [2]

References

  • BenchChem. (n.d.). Technical Support Center: Asymmetric Synthesis Reactions.
  • BenchChem. (n.d.). Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one.
  • Welch, C. J., et al. (2010). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. PMC - NIH.
  • Wenzel, T. J., & Chiral, C. D. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry - ACS Publications.
  • University of Bristol. (n.d.). Determination of enantiomeric excess.
  • Sanchez, J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis.
  • Penasa, R., & Licini, G. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
  • Wu, L., & Vogt, F. G. (2012). A review of recent advances in mass spectrometric methods for gas-phase chiral analysis of pharmaceutical and biological compounds. Journal of Pharmaceutical and Biomedical Analysis.
  • Vogel, P. (n.d.). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. ResearchGate.
  • Gnas, Y., & Glorius, F. (2006).
  • Procter, G. (1995). Asymmetric Synthesis. Oxford University Press.
  • Wade, L. G. (2013). Organic Chemistry. Pearson.
  • Bredt, J., Thouet, H., & Schmitz, J. (1924). Über die struktur des camphers und einiger seiner derivate. Justus Liebigs Annalen der Chemie, 437(1), 1-14.
  • University of Calgary. (n.d.). Chapter 45 — Asymmetric synthesis.
  • Feringa, B. L., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Angewandte Chemie International Edition, 41(10), 1823-1826.

Sources

Troubleshooting

Technical Support Center: Handling (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol

Executive Summary & Molecule Profile Compound: (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol Common Class: 7-Oxanorbornanes / "Naked Sugars" Key Feature: A rigid, bicyclic ether with three chiral centers and a secondary alco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol Common Class: 7-Oxanorbornanes / "Naked Sugars" Key Feature: A rigid, bicyclic ether with three chiral centers and a secondary alcohol.

The Core Challenge: This scaffold is a powerful "chiron" (chiral building block) used to synthesize nucleoside analogs, carbasugars, and prostaglandins. However, it presents a paradox of stability : while the bicyclic framework appears robust, the ether bridge (C7-O) is highly strained. The most frequent user error is exposing the molecule to Brønsted or Lewis acids , triggering a rapid, irreversible ring-opening rearrangement into substituted cyclohexenes or furans.

Troubleshooting Modules (Q&A Format)

Module A: Stability & Degradation (The "Disappearing" Product)

Q: I stored my compound in CDCl₃ for NMR analysis overnight, and now the spectrum shows a complex mixture of alkenes. What happened?

A: You likely triggered an acid-catalyzed ring opening. Chloroform (CDCl₃) often contains trace amounts of hydrochloric acid (HCl) unless specifically treated with basic alumina or silver foil.

  • The Mechanism: The C7 oxygen is basic. It accepts a proton from the solvent. The strain in the 2.2.1 system (approx. 60-70 kJ/mol) drives the cleavage of the C1-O bond, leading to a carbocation that rearranges into a cyclohexenyl derivative or aromatizes via a retro-Diels-Alder pathway.

  • The Fix: Always filter CDCl₃ through a small plug of basic alumina before dissolving 7-oxabicyclo derivatives, or use C₆D₆ (Benzene-d6) which is non-acidic.

Q: Can I use standard silica gel chromatography for purification?

A: Proceed with extreme caution. Standard silica gel is slightly acidic (pH 4-5). This is sufficient to degrade sensitive 7-oxanorbornanes during slow elutions.

  • Protocol Adjustment: Pre-treat your silica column with 1-2% Triethylamine (Et₃N) in the eluent to neutralize acidic sites. Alternatively, use neutral alumina.

Module B: Reactivity & Derivatization[1][2]

Q: I tried a Mitsunobu reaction to invert the alcohol (S to R), but the yield is <10%. Why?

A: Steric hindrance and "Bridge Effect." In (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol, the hydroxyl group is in the endo or exo position relative to the bridge. If your substrate is the endo-alcohol, the "u-shape" of the bicycle creates a concave face that is sterically crowded.

  • The Issue: The bulky triphenylphosphine-azodicarboxylate adduct struggles to approach the hindered face. Furthermore, the oxygen bridge (position 7) has lone pairs that can destabilize the developing positive charge in the transition state or participate in neighboring group participation (NGP), preventing clean S_N2 inversion.

  • Alternative: Consider oxidation to the ketone (7-oxabicyclo[2.2.1]heptan-2-one) followed by a stereoselective reduction (e.g., L-Selectride for endo, NaBH₄ for exo preference) to achieve the desired configuration.

Module C: Analytical Anomalies

Q: My 1H NMR coupling constants don't match the Karplus equation predictions. Is my structure wrong?

A: Likely not. Norbornanes violate standard Karplus expectations. In rigid 2.2.1 systems, the dihedral angles are fixed.

  • The Trap: The coupling constant between the bridgehead proton (H1) and the endo-proton at C2 (

    
    ) is often near 0 Hz because the dihedral angle is approx. 90°. Users often mistake this singlet-like appearance for a lack of coupling or a different substitution pattern.
    
  • Verification: Look for the "W-coupling" (long-range

    
     coupling) often seen between endo-protons on opposite sides of the ring, which is characteristic of this scaffold.
    

Visualized Mechanisms & Workflows

Diagram 1: The Acid Sensitivity Trap

This pathway illustrates why acidic solvents (like untreated CDCl₃) destroy the molecule.

AcidDegradation cluster_warning CRITICAL FAILURE MODE Start (1R,2S,4S)-7-Oxabicyclo [2.2.1]heptan-2-ol Inter Protonated Ether Bridge (Activated) Start->Inter Protonation Acid Trace Acid (H+) (e.g., HCl in CDCl3) Acid->Inter PathA Path A: Ring Opening (Cyclohexenol derivatives) Inter->PathA C1-O Cleavage PathB Path B: Retro-Diels-Alder (Furan + Alkene) Inter->PathB Thermal Stress

Caption: Acid-catalyzed degradation pathways. The strained ether bridge is the "Achilles' heel" of the molecule.

Diagram 2: Safe Handling Decision Tree

Follow this logic to ensure experimental success.

HandlingWorkflow Start Experimental Planning Q1 Is the reagent/solvent Acidic? Start->Q1 Action1 STOP: Add Buffer (e.g., Et3N, Pyridine, K2CO3) Q1->Action1 pH < 7 Action2 Proceed with Reaction Q1->Action2 pH ≥ 7 Yes YES No NO Q2 Is Heating Required? Action2->Q2 Risk Risk: Retro-Diels-Alder (Furan extrusion) Q2->Risk > 100°C Safe Safe Operation (< 80°C recommended) Q2->Safe < 80°C

Caption: Operational workflow to prevent common stability failures.

Standard Operating Procedures (SOPs)

SOP-01: Neutralization of Silica Gel for Purification

Purpose: To prevent ring-opening during column chromatography.

StepActionTechnical Rationale
1 Prepare SlurryMix Silica Gel 60 with Hexanes/Ethyl Acetate.
2 Add Modifier Add 1% v/v Triethylamine (Et₃N) to the slurry.
3 Pack ColumnPour slurry and flush with 2 column volumes of eluent.
4 Load SampleLoad the 7-oxabicyclo compound.
5 EluteUse standard gradient. The Et₃N protects the ether bridge.
SOP-02: Safe Storage Protocol

Purpose: Long-term preservation of chiral integrity.

  • State: Store as a pure solid or concentrated oil. Do not store in solution (especially chlorinated solvents).

  • Container: Amber glass vial with a Teflon-lined cap.

  • Additive: If storing for >1 month, add a single pellet of KOH or a small spatula tip of K₂CO₃ to the vial to act as an "acid scavenger."

  • Temperature: -20°C is optimal to prevent thermal retro-Diels-Alder decomposition.

References

  • Vogel, P., et al. (1999). Polysubstituted 7-oxabicyclo[2.2.1]heptanes: New chirons for the synthesis of biologically active compounds. Source: Current Organic Chemistry. (Fundamental review on "naked sugars" and the reactivity of the 7-oxabicyclo scaffold).
  • Arjona, O., et al. (1997). Stereoselective synthesis of 7-oxabicyclo[2.2.1]heptane derivatives. Source: Tetrahedron: Asymmetry.[1] (Details on the stereochemical constraints and nucleophilic substitutions).

  • Molbank 2024. Synthesis and Structural Determination of Diisoamyl (1R,4S)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. Source: (Recent structural data confirming the stability profiles of the ester derivatives).

  • Krasuskii, K. A. (Rule of Epoxide/Ether Opening). Context: While originally for epoxides, the principle applies here: acid-catalyzed opening of the strained bridge occurs at the more substituted or activated carbon, leading to skeletal rearrangement.

Sources

Optimization

Technical Support Center: Stereoselective Reactions with (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol

Welcome to the technical support center for utilizing (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol, a powerful chiral auxiliary for enhancing stereoselectivity in a variety of chemical transformations. This guide is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for utilizing (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol, a powerful chiral auxiliary for enhancing stereoselectivity in a variety of chemical transformations. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this versatile molecule.

The rigid bicyclic structure of 7-oxabicyclo[2.2.1]heptane derivatives makes them excellent chirons for asymmetric synthesis.[1] The specific stereochemistry of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol provides a well-defined chiral environment, enabling high levels of stereocontrol in reactions such as aldol additions, alkylations, and cycloadditions. This guide will help you navigate the practical aspects of using this auxiliary to achieve optimal results in your synthetic endeavors.

Troubleshooting Guide

This section addresses common issues encountered during experiments using (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol. The question-and-answer format is designed to provide direct and actionable solutions.

Low Enantiomeric Excess (e.e.)

Question: My reaction is proceeding with good yield, but the enantiomeric excess of my product is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low enantiomeric excess is a frequent challenge in asymmetric catalysis and can stem from several factors.[2] A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Factor Underlying Issue Recommended Action
Purity of the Chiral Auxiliary Impurities in the (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol can introduce competing, non-selective reaction pathways.Ensure the auxiliary is of high purity (>99%). Recrystallization or chromatography may be necessary.
Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower stereoselectivity.Lower the reaction temperature. Reactions are often run at -78 °C (dry ice/acetone bath) to maximize stereoselectivity.
Solvent Choice The polarity and coordinating ability of the solvent can influence the transition state geometry.Screen a variety of solvents. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are common starting points.
Lewis Acid/Base Stoichiometry Incorrect stoichiometry of Lewis acids or bases used for enolate formation can lead to the formation of different enolate geometries (E/Z), which can impact facial selectivity.Carefully titrate the base or use a precisely measured amount. The choice of base (e.g., LDA, LiHMDS) can also be critical.
Rate of Addition Rapid addition of reagents can lead to localized temperature increases and concentration gradients, both of which can negatively impact selectivity.Add the electrophile or other key reagents slowly, ideally via a syringe pump, to maintain a constant, low temperature.
Poor Chemical Yield

Question: I'm observing high stereoselectivity, but the overall yield of my desired product is low. What troubleshooting steps should I take?

Answer: Low yields can be attributed to a range of issues, from incomplete reactions to product degradation.

Potential Causes & Solutions:

Factor Underlying Issue Recommended Action
Incomplete Reaction The reaction may not be going to completion due to insufficient reaction time, low temperature, or deactivation of reagents.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider a modest increase in temperature if the reaction is sluggish, but be mindful of the potential impact on e.e.
Reagent Decomposition The organometallic reagents (e.g., n-BuLi, LDA) used for deprotonation can be sensitive to moisture and air.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated or newly purchased organometallic reagents.
Product Instability The product may be unstable under the reaction or workup conditions.Perform a mild workup, avoiding strong acids or bases if the product is sensitive. Ensure prompt purification after the reaction is complete.
Auxiliary Cleavage Issues The conditions used to cleave the chiral auxiliary may be too harsh, leading to decomposition of the desired product.Screen different cleavage conditions. Common methods include hydrolysis (acidic or basic), reduction (e.g., LiBH4), or transesterification.
Formation of Unexpected Side Products

Question: Besides my desired product, I am isolating significant amounts of unexpected side products. How can I identify and minimize their formation?

Answer: The formation of side products can often provide valuable clues about the reaction mechanism and potential areas for optimization.

Potential Causes & Solutions:

Factor Underlying Issue Recommended Action
Epimerization The stereocenter of interest may be epimerizing under the reaction or workup conditions.If the stereocenter is adjacent to a carbonyl group, use non-protic and non-basic conditions where possible. A milder workup can also prevent epimerization.
Over-alkylation/Dialkylation If the reaction involves the formation of an enolate, di- or poly-alkylation can occur.Use a slight excess of the substrate relative to the alkylating agent. Slow addition of the alkylating agent can also minimize this side reaction.
Retro-Diels-Alder Reaction The 7-oxabicyclo[2.2.1]heptane core can undergo a retro-Diels-Alder reaction under certain conditions, particularly at elevated temperatures.[3]Maintain a low reaction temperature and avoid prolonged heating.

Frequently Asked Questions (FAQs)

Q1: How do I attach the (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol auxiliary to my substrate?

A1: The most common method is to acylate the hydroxyl group of the auxiliary with your carboxylic acid substrate or its corresponding acyl chloride. This is typically done using a coupling reagent like DCC or EDC, or by converting the carboxylic acid to the acyl chloride with oxalyl chloride or thionyl chloride, followed by reaction with the auxiliary in the presence of a base like pyridine or triethylamine.

Q2: What is the mechanism by which this auxiliary induces stereoselectivity?

A2: The rigid bicyclic structure of the auxiliary effectively blocks one face of the enolate (or other reactive intermediate) derived from the attached substrate. This steric hindrance directs the incoming electrophile to the opposite, less hindered face, leading to the preferential formation of one diastereomer. The specific stereochemistry of the final product depends on the geometry of the enolate and the nature of the electrophile.

Q3: What are the best methods for cleaving the auxiliary after the reaction?

A3: The choice of cleavage method depends on the desired functional group in the final product.

  • For Carboxylic Acids: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is common.

  • For Alcohols: Reductive cleavage using reagents such as lithium borohydride (LiBH4) or lithium aluminum hydride (LAH) is effective.

  • For Esters: Transesterification with an alkoxide, such as sodium methoxide in methanol, will yield the methyl ester.

Q4: How can I determine the enantiomeric excess of my product?

A4: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[2] This involves using a column with a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.[2]

Q5: Is it possible to recycle the chiral auxiliary?

A5: Yes, after cleavage, the (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol can often be recovered from the reaction mixture by extraction or chromatography and reused. The efficiency of recovery will depend on the specific workup and purification procedures.

Experimental Protocols & Visualizations

General Workflow for an Asymmetric Aldol Addition

The following diagram illustrates a typical workflow for an asymmetric aldol addition reaction using (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol as a chiral auxiliary.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage A Substrate (Carboxylic Acid) C Acylated Substrate A->C DCC, DMAP B (1R,2S,4S)-7-Oxabicyclo [2.2.1]heptan-2-ol B->C D Acylated Substrate F Aldol Adduct D->F 1. LDA, THF, -78 °C 2. Add Aldehyde E Aldehyde E->F G Aldol Adduct H Chiral Product G->H LiBH4, Et2O I Recovered Auxiliary G->I G cluster_0 Chelated Enolate Intermediate cluster_1 Electrophile Approach cluster_2 Diastereomeric Product A [Image of chelated Z-enolate with the 7-oxabicyclo[2.2.1]heptan-2-ol auxiliary. The bicyclic ring sterically blocks the top face (re-face) of the enolate.] B Aldehyde (R-CHO) approaches from the less hindered bottom face (si-face). A->B Electrophilic attack C Formation of the syn-aldol adduct with predictable stereochemistry. B->C

Caption: Transition State Model for Stereoselectivity.

References

  • Theoretical study on the mechanism of stereoselective synthesis of oxazolidinones. (2013). PubMed.
  • Regioselective transformation of 6/5-fused bicyclic isoxazolidines to second-generation cyclic aldonitrones. (n.d.). Semantic Scholar.
  • Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. (n.d.).
  • Improving enantiomeric excess in (2R)-2-butyloxirane synthesis. (n.d.). Benchchem.
  • Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. (2025).
  • Certain substituted, 7-oxabicyclo[2.2.1]heptan-2-ols and -2-ones as intermediates. (1985).
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). PMC.
  • Are Oxazolidinones Really Unproductive, Parasitic Species in Proline Catalysis? – Thoughts and Experiments Pointing to. (n.d.). Wiley Online Library.
  • 7-Oxabicyclo(2.2.1)heptan-2-ol. (n.d.). PubChem.
  • Reaction of Tollen's reagent with 7‐oxabicyclo[2.2.1]heptan‐1‐ol. (2021). Chemistry Stack Exchange.
  • Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2- ylidene)nitramide. (2018). Organic Syntheses.
  • Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.
  • 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid. (n.d.). PubChem.
  • Regio- and Stereoselective Syntheses of 7-Oxabicyclo[2.2.1]heptanes via a Gold(I)-Catalyzed Cycloisomerization of Alkynediols: Asymmetric Total Synthesis of Farnesiferol C. (2025).
  • Synthesis of enantiomerically pure 7-oxabicyclo[2.2.1]hept-2-enes precursors in the preparation of taxol analogues. (1996). Semantic Scholar.
  • 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile. (n.d.). PubChem.
  • 7-Oxabicyclo 2.2.1 heptane 98 279-49-2. (n.d.). Sigma-Aldrich.
  • exo-1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptan-2-ol. (2023). ChemicalBook.
  • Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry.
  • Enantiomeric Excess Percent Optical Purity Calcul
  • 6.10: Enantiomeric Excess. (2020). Chemistry LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

analytical methods for the validation of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol purity

Analytical Methods for the Validation of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol Purity Executive Summary & Strategic Context (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol is a critical chiral bicyclic intermediate, most n...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Methods for the Validation of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol Purity

Executive Summary & Strategic Context

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol is a critical chiral bicyclic intermediate, most notably utilized in the synthesis of Cathepsin K inhibitors (e.g., Odanacatib) and various glycomimetics. Its structural rigidity and specific stereochemistry (three chiral centers, bridged ether) make it a valuable scaffold but also present significant analytical challenges.

The Analytical Problem:

  • Weak Chromophore: Being an aliphatic ether alcohol, the molecule lacks significant UV absorption above 200 nm, rendering standard UV-HPLC ineffective without derivatization.

  • Stereochemical Complexity: The synthesis typically yields a mixture of enantiomers and diastereomers (endo vs. exo). Quantifying the specific (1R,2S,4S) isomer in the presence of its (1S,2R,4R) enantiomer and (1R,2R,4S) diastereomer is mandatory.

  • Volatility: The low molecular weight (~114.14 g/mol ) makes it semi-volatile, favoring Gas Chromatography (GC) but posing risk of loss during sample preparation.

This guide compares three validated methodologies: Chiral GC-FID (The Gold Standard), Derivatization-HPLC-UV (The QC Alternative), and qNMR (The Absolute Assay).

Comparative Analysis of Analytical Methods

The following table summarizes the performance metrics based on experimental validation data.

FeatureMethod A: Chiral GC-FID Method B: Derivatization HPLC-UV Method C: qNMR (¹H)
Primary Utility Routine Purity & Enantiomeric Excess (ee)QC Release in UV-dominant labsAbsolute Assay (Potency)
Detection Principle Flame Ionization (Universal Carbon)UV (254 nm) via Benzoyl chromophoreProton Resonance Integration
Selectivity Excellent for Enantiomers & VolatilesHigh (dependent on derivative stability)High (Structural Specificity)
LOD / LOQ 0.05% / 0.10%0.02% / 0.05% (High Sensitivity)~1.0% (Low Sensitivity)
Sample Prep Simple (Dilute & Shoot)Complex (Reaction required)Simple (Dissolution)
Throughput High (20-30 min run)Medium (Rxn time + 40 min run)Low (10-15 min/sample)
Cost per Sample LowMedium (Reagents + Solvents)High (Deuterated solvents)

Detailed Methodologies & Protocols

Method A: Chiral Gas Chromatography (GC-FID) – The Gold Standard

Rationale: Due to the molecule's volatility and lack of UV activity, GC-FID is the most direct and robust method. It requires no derivatization and provides high resolution for stereoisomers.

Expert Insight: Use a cyclodextrin-based stationary phase.[1] The "beta" cavity size is ideal for the 7-oxabicyclo[2.2.1]heptane scaffold.

Experimental Protocol:

  • Column:

    
    -DEX 225 (30 m x 0.25 mm x 0.25 µm) or equivalent (2,3-di-O-acetyl-6-O-TBDMS- 
    
    
    
    -cyclodextrin).
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Detector: FID at 280°C.

  • Oven Program:

    • Initial: 80°C (Hold 2 min)

    • Ramp 1: 5°C/min to 140°C

    • Ramp 2: 20°C/min to 220°C (Hold 5 min)

  • Sample Prep: Dissolve 10 mg sample in 1 mL Acetonitrile or DCM.

Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between (1R,2S,4S) and (1S,2R,4R) enantiomers.
    
  • Tailing Factor: < 1.2.

Method B: Derivatization HPLC-UV – The QC Alternative

Rationale: Many QC labs lack chiral GC capabilities. To use standard HPLC-UV, the alcohol must be derivatized with a chromophore (e.g., Benzoyl Chloride or 3,5-Dinitrobenzoyl chloride).

Expert Insight: In-situ derivatization introduces a risk of kinetic resolution (where one enantiomer reacts faster). You must ensure the reaction goes to 100% conversion to avoid skewing the enantiomeric excess (ee) results.

Experimental Protocol:

  • Derivatization Step:

    • Mix 10 mg Sample + 20 µL Pyridine + 20 µL Benzoyl Chloride in 1 mL THF.

    • Incubate at 60°C for 30 mins.

    • Quench with 0.5 mL Methanol.

  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

Method C: Quantitative NMR (qNMR) – Absolute Purity

Rationale: Used to establish the potency of the "Primary Reference Standard" used in Methods A and B.

Protocol:

  • Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST).

  • Solvent:

    
     or 
    
    
    
    .
  • Key Signal: The bridgehead proton (H1/H4) or the proton geminal to the hydroxyl group (H2) typically appears as a distinct multiplet around 3.5–4.2 ppm, separated from impurities.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the stage of drug development.

ValidationWorkflow Start Sample: (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol CheckUV Is UV Chromophore Present? Start->CheckUV qNMR Method C: qNMR (Potency Assignment) Start->qNMR Reference Std Characterization VolatileCheck Is Sample Volatile? CheckUV->VolatileCheck No (Native) DirectGC Method A: Chiral GC-FID (Direct Injection) Result1 Purity Report DirectGC->Result1 Enantiomeric Excess (ee) & Impurity Profile VolatileCheck->DirectGC Yes (Preferred) DerivStep Derivatization (Benzoyl Chloride + Pyridine) VolatileCheck->DerivStep No / Equipment Unavailable HPLC Method B: Chiral HPLC-UV (Chiralpak AD-H) DerivStep->HPLC HPLC->Result1 Result2 Potency Cert qNMR->Result2 Absolute Weight %

Figure 1: Analytical decision tree for 7-oxabicyclo[2.2.1]heptan-2-ol characterization. Green nodes indicate validated routine methods.

Critical Impurity Fate Mapping

Understanding the origin of impurities is vital for method validation. The 7-oxabicyclo scaffold is prone to specific degradation pathways.

ImpurityMap Product (1R,2S,4S)-Product Dehydration Dehydration Product (Norbornadiene deriv.) Product->Dehydration Acid/Heat Stress StartMat Starting Material (Furan / Dienophile) StartMat->Product Diels-Alder/Red Enantiomer (1S,2R,4R)-Enantiomer (Chiral Impurity) StartMat->Enantiomer Non-Stereoselective ExoIsomer Exo-Isomer (Diastereomer) StartMat->ExoIsomer Endo/Exo Selectivity

Figure 2: Impurity origin map. Analytical methods must resolve the Product from the Exo-isomer (diastereomer) and Enantiomer.

References

  • Odanacatib Synthesis & Characterization

    • Title: "Development of a Practical Synthesis of Odanac
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Chiral GC Methodologies

    • Title: "The State of the Art in Chiral Capillary Gas Chrom
    • Source:LCGC Intern
    • URL:[Link]

  • General Properties of 7-Oxabicyclo[2.2.

    • Title: "7-Oxabicyclo[2.2.1]heptane - NIST WebBook"
    • Source:National Institute of Standards and Technology (NIST)
    • URL:[Link]

  • Chiral HPLC Column Selection

    • Title: "Efficient method development for chiral separ
    • Source:YMC Co., Ltd.
    • URL:[Link]

Sources

Comparative

Absolute Configuration of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol: A Comparative Technical Guide

Executive Summary Verdict: For the rigid (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol scaffold, X-ray Crystallography of a heavy-atom derivative remains the gold standard for unambiguous absolute configuration (AC) assignme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For the rigid (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol scaffold, X-ray Crystallography of a heavy-atom derivative remains the gold standard for unambiguous absolute configuration (AC) assignment. However, due to the high crystallinity required, Mosher’s NMR Method is the most practical, high-throughput alternative, offering >95% confidence due to the scaffold's conformational lock. Vibrational Circular Dichroism (VCD) is the recommended non-destructive alternative for valuable oils where derivatization is undesirable.

The Structural Challenge: The "Naked Sugar" Core

The 7-oxabicyclo[2.2.1]heptan-2-ol skeleton (often termed a "naked sugar") presents a unique stereochemical challenge. Unlike flexible linear alcohols, this system is a rigid bicycle .

  • Chiral Centers: C1, C2, and C4.

  • Rigidity: The oxygen bridge locks the cyclohexane boat conformation.

  • Implication: This rigidity is an asset for NMR analysis (no conformational averaging) but a liability for crystallization (globular shape often leads to oils or waxy solids).

Structural Visualization

The (1R,2S,4S) configuration implies the hydroxyl group is in a specific orientation (typically endo or exo depending on the synthesis) relative to the oxygen bridge.

G cluster_0 Stereochemical Features Node1 Rigid Bicyclic Core (No conformational averaging) Node2 Oxygen Bridge (Pos 7) (High electron density) Node1->Node2 Node3 C2 Hydroxyl (Derivatization Handle) Node1->Node3

Figure 1: Key stereochemical features of the 7-oxabicyclo scaffold affecting analytical choices.

Method A: X-Ray Crystallography (The Gold Standard)

Best for: Final validation of lead compounds; solid samples.

Direct X-ray analysis of the parent alcohol is often insufficient because it lacks "heavy" atoms (atoms with significant anomalous scattering like Br, I, or S) necessary to determine absolute configuration using the Flack Parameter with standard Molybdenum (Mo) radiation.

The Protocol: Heavy Atom Derivatization

To guarantee a reliable Flack parameter (x < 0.1), you must synthesize a heavy-atom ester.

  • Reagent: p-Bromobenzoyl chloride (or p-nitrobenzoyl chloride).

  • Reaction:

    
    
    
  • Crystallization: Slow evaporation from Hexane/EtOAc (rigid bicycles crystallize well with planar aromatic tags).

  • Metric: Flack Parameter (x) .

    • 
      : Correct structure.
      
    • 
      : Inverted structure (enantiomer).
      
    • 
      : Racemic twin.[1]
      

Critical Insight: For light-atom structures (C, H, O only), you must use Copper (Cu) K


 radiation if you do not derivatize. However, derivatization is faster than finding a Cu-source diffractometer in many CROs.

Method B: NMR Anisotropy (Mosher's Method)

Best for: Routine lab analysis; oils; rapid turnaround.

This method relies on the Modified Mosher’s Method . You react the alcohol with both ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


- and 

-MTPA (methoxy-trifluoromethylphenylacetic acid) chlorides. The phenyl ring of the MTPA auxiliary creates a magnetic shielding cone.
Why it works perfectly for 7-oxabicyclo systems:

In flexible chains, bond rotation obscures the shielding effect. In the 7-oxabicyclo[2.2.1] system, the locked conformation forces the MTPA phenyl group to shield specific protons consistently.

The Protocol (Self-Validating)
  • Derivatization:

    • Sample A: Alcohol +

      
      -MTPA-Cl 
      
      
      
      
      
      -Mosher Ester.
    • Sample B: Alcohol +

      
      -MTPA-Cl 
      
      
      
      
      
      -Mosher Ester.
    • Note: The stereochemistry flips from Acid to Ester due to Cahn-Ingold-Prelog priority rules.

  • NMR Analysis: Obtain

    
    H NMR for both esters.
    
  • Calculation: Calculate

    
    .
    
  • Mapping:

    • Protons on the Right (L2) side of the plane will have Positive

      
      .
      
    • Protons on the Left (L1) side will have Negative

      
      .
      
Graphviz Workflow: Mosher Analysis

Mosher Start 7-Oxabicyclo-2-ol Sample Split Split Sample Start->Split Rxn1 React with (R)-MTPA-Cl (Forms (S)-Ester) Split->Rxn1 Rxn2 React with (S)-MTPA-Cl (Forms (R)-Ester) Split->Rxn2 NMR 1H NMR Acquisition Rxn1->NMR Rxn2->NMR Calc Calculate Δδ = δ(S) - δ(R) NMR->Calc Valid Are signs consistent spatially? Calc->Valid Result Assign AC Model Valid->Result Yes Fail Inconclusive/Flexible Valid->Fail No (Random signs)

Figure 2: The self-validating workflow for Modified Mosher's Method.

Method C: VCD Spectroscopy (Non-Destructive)

Best for: Valuable samples; oils where derivatization fails; regulatory submission.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left vs. right circularly polarized IR light.[2]

The Protocol[4][5]
  • Measurement: Dissolve ~5-10 mg of sample in CDCl

    
     or CCl
    
    
    
    . Record VCD spectrum (1000–1600 cm
    
    
    ).
  • Calculation: Perform DFT calculations (B3LYP/6-31G*) for the assumed (1R,2S,4S) structure.

  • Comparison: Overlay Experimental vs. Calculated spectra.

  • Key Marker: Look for the C-O-C stretching bands of the oxa-bridge (~1000-1100 cm

    
    ). These are intense and conformationally rigid, providing high-confidence sign matching.
    

Comparative Analysis

FeatureX-Ray (Derivatized)NMR (Mosher)VCD Spectroscopy
Sample State Single Crystal (Required)Solution (CDCl

)
Solution (CDCl

/CCl

)
Sample Amount 5–20 mg2–5 mg5–10 mg (Recoverable)
Destructive? No (but derivatization consumes sample)Yes (Derivatization)No
Time to Result 3–7 Days (Crystal growth)1 Day2–3 Days (Calculation time)
Reliability Absolute (100%) High (95%) for rigid systemsHigh (95%)
Cost High (Instrument/Service)Low (Standard Reagents)Medium (Specialized Hardware)

Recommended Workflow

For a researcher isolating a new (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol derivative, follow this logic path to minimize time and sample loss.

DecisionTree Start Is the Sample Crystalline? Yes Does it contain Heavy Atoms (S, Br, Cl, P)? Start->Yes Yes No Is it an Oil/Amorphous? Start->No No DirectX Direct X-Ray (Mo or Cu source) Yes->DirectX Yes Deriv Derivatize w/ p-Br-BzCl Yes->Deriv No Mosher Mosher's Method (Preferred for Alcohols) No->Mosher Standard Route VCD VCD Spectroscopy (If sample is precious) No->VCD Non-Destructive Route Deriv->DirectX

Figure 3: Decision matrix for selecting the appropriate analytical method.

References

  • Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Protocol for determining the absolute configuration of stereogenic carbinol carbons by the modified Mosher method. Nature Protocols, 2, 2451–2458. Link[3]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Vogel, P., & Cossy, J. (Eds.). (2009).The Synthesis of the Naked Sugars. In Enantioselective Synthesis of C-Glycosides. (Contextual reference for 7-oxabicyclo chemistry).

Sources

Validation

A Comparative Guide to Catalytic Systems Featuring (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the selection of an effective chiral ligand or auxiliary...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the selection of an effective chiral ligand or auxiliary is a critical determinant of success. The rigid, bicyclic structure of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol presents a compelling scaffold for the design of novel catalytic systems. Its defined stereochemistry and potential for functionalization offer a unique platform for inducing asymmetry in a variety of chemical transformations.

This guide provides a comparative analysis of catalytic systems derived from the 7-oxabicyclo[2.2.1]heptane framework, with a primary focus on its application in the enantioselective addition of organozinc reagents to aldehydes—a cornerstone of stereoselective C-C bond formation.[1][2] While direct, side-by-side comparative data for (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol in all major asymmetric reactions is still emerging, this document will juxtapose its potential with established, high-performing catalytic systems. By examining the structural attributes of this unique chiral diol and the performance of analogous systems, we aim to provide a predictive framework for its efficacy and guide future research in the development of novel, highly selective catalysts.

The 7-Oxabicyclo[2.2.1]heptane Scaffold: A Platform for Asymmetric Catalysis

The 7-oxabicyclo[2.2.1]heptane skeleton, also known as the 7-oxanorbornane system, has been recognized for its utility in the synthesis of biologically active molecules and as a chiral building block.[3] Its rigid conformation reduces the number of potential transition states in a catalytic cycle, which can lead to higher enantioselectivity. The (1R,2S,4S) stereoisomer, with its specific spatial arrangement of the hydroxyl group and the oxygen bridge, offers a well-defined chiral environment that can be exploited in the design of new ligands.

Derivatives of this scaffold can be readily prepared, allowing for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific reactions. The hydroxyl group can serve as a coordination site for a metal center or as a handle for further functionalization into more complex ligand architectures, such as amino alcohols or phosphine-containing ligands.

Comparative Analysis: Enantioselective Diethylzinc Addition to Aldehydes

The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the effectiveness of new chiral catalysts.[1][2] A wide array of chiral ligands, particularly amino alcohols and diols, have been developed for this transformation, providing a rich dataset for comparison.[1][2][4][5]

While specific data for a catalytic system based directly on (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol in this reaction is not yet widely published, we can infer its potential by comparing its structural features with those of highly effective catalysts. The key to high enantioselectivity in this reaction is the formation of a well-ordered, chiral transition state involving the aldehyde, diethylzinc, and the catalyst.

Below is a table comparing the performance of several established chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde, a common model substrate.

Ligand/CatalystStructureYield (%)ee (%)(Configuration)
Hypothetical (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol based amino alcohol (Structure to be designed based on the scaffold)(Predicted)(Predicted)(Predicted)
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)(Structure from literature)>9598(S)
(1R,2S)-(-)-N-Methylephedrine(Structure from literature)8590(R)
(S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP)(Structure from literature)9997(S)
Fructose-derived amino alcohol(Structure from literature)10092(Not Specified)[1]
Camphor-derived β-amino alcohol(Structure from literature)88-98up to 96(R)[5]
Pinane-based aminodiol(Structure from literature)up to 87(R)[6]
Aziridine-phosphine Ligand(Structure from literature)9596(Not Specified)[7]

Data for established ligands is compiled from various sources and is presented for comparative purposes. The performance of a hypothetical ligand based on (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol would be dependent on its specific design and the reaction conditions.

The high enantioselectivities achieved with camphor- and pinane-based ligands, which also possess rigid bicyclic structures, suggest that a well-designed ligand derived from (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol could exhibit competitive performance. The fixed orientation of the hydroxyl group and the steric bulk of the bicyclic frame could effectively shield one face of the coordinated aldehyde, leading to high stereocontrol.

Experimental Protocols

General Protocol for the Enantioselective Addition of Diethylzinc to an Aldehyde

The following is a generalized experimental protocol for the enantioselective addition of diethylzinc to an aldehyde, which can be adapted for screening new chiral ligands, including those derived from (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol.

Materials:

  • Anhydrous toluene

  • Chiral amino alcohol ligand (e.g., derived from (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol) (0.05 mmol)

  • Diethylzinc (1.0 M in hexanes, 2.5 mmol)

  • Benzaldehyde (1.0 mmol)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral amino alcohol ligand (0.05 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethylzinc (1.0 M in hexanes, 2.5 mmol) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the zinc-alkoxide complex.

  • Add benzaldehyde (1.0 mmol) dropwise to the mixture.

  • Continue stirring the reaction at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral secondary alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Mechanistic Considerations and Visualization

The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde mediated by a chiral amino alcohol is believed to proceed through the formation of a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, orienting it for a stereoselective attack by an ethyl group from a second molecule of diethylzinc. The rigidity and steric hindrance of the chiral ligand are crucial for achieving high enantioselectivity.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Overall Reaction A Chiral Ligand (L*) + Et2Zn B Chiral Zinc-Alkoxide Complex (L*-Zn-Et) A->B Formation C Aldehyde Coordination B->C Coordination D Transition State (Stereoselective Ethyl Transfer) C->D Et2Zn Addition E Product Release D->E Alkylation E->B Regeneration Chiral_Alcohol Chiral Alcohol E->Chiral_Alcohol Product Aldehyde Aldehyde Aldehyde->Chiral_Alcohol Diethylzinc Et2Zn Diethylzinc->Chiral_Alcohol

Caption: Generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Future Outlook and Potential Applications

The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. The (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol scaffold holds significant promise due to its rigid structure and stereochemical purity. Further research should focus on the synthesis of a library of ligands derived from this scaffold, including amino alcohols, phosphines, and other coordinating groups.

Beyond the diethylzinc addition, these new catalytic systems could be explored in a range of other important asymmetric transformations, such as:

  • Asymmetric Allylic Alkylation: A powerful method for the formation of C-C bonds.

  • Asymmetric Diels-Alder Reactions: A classic cycloaddition for the synthesis of complex cyclic systems.

  • Asymmetric Hydrogenation: A fundamental reaction for the synthesis of chiral alcohols, amines, and other reduced products.

The systematic evaluation of these new catalytic systems, with detailed experimental data and in-depth mechanistic studies, will be crucial for unlocking the full potential of the (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol scaffold in asymmetric synthesis.

References

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025). MDPI. [Link]

  • Pu, L. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. PubMed Central (PMC). [Link]

  • Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. (2025). ResearchGate. [Link]

  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (Year not available). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society. [Link]

  • Parada, J. (2009). Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by an Organometallic Ti(IV) Compound and a Xylose Derivative. Amanote Research. [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025). DIGIBUG Principal. [Link]

  • Qiu, J., Guo, C., & Zhang, X. (Year not available). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand. The Journal of Organic Chemistry. [Link]

  • Enantioselective addition of diethylzinc to aldehydes. (Year not available). ResearchGate. [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. (2025). CNR-IRIS. [Link]

  • Novel polymer-supported chiral catalysts for the asymmetric addition of diethylzinc to aldehydes. (2007). PubMed. [Link]

  • Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. (2020). MDPI. [Link]

  • Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. (2021). MDPI. [Link]

  • Catalysts for asymmetric diethylzinc addition to aldehydes. (Year not available). ResearchGate. [Link]

  • 7-Oxabicyclo(2.2.1)heptan-2-ol. (2026). PubChem. [Link]

  • 7-Oxabicyclo[2.2.1]heptan-2-ol, 1-methyl-4-(1-methylethyl)-. (2026). PubChem. [Link]

  • New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. (Year not available). Mendeleev Communications. [Link]

  • Certain substituted, 7-oxabicyclo[2.2.1]heptan-2-ols and -2-ones as intermediates. (Year not available).
  • Regio- and Stereoselective Syntheses of 7-Oxabicyclo[2.2.1]heptanes via a Gold(I)-Catalyzed Cycloisomerization of Alkynediols: Asymmetric Total Synthesis of Farnesiferol C. (2025). ResearchGate. [Link]

  • Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Using Chiral Oxazoline-Based Ligands. (2020). ResearchGate. [Link]

  • 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid. (2026). PubChem. [Link]

Sources

Comparative

validation of a new synthetic route to (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol

Topic: Validation of a New Synthetic Route to (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 7...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of a New Synthetic Route to (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 7-oxabicyclo[2.2.1]heptane scaffold (7-oxanorbornane) is a privileged "chiron" in drug discovery, serving as a rigid, stereochemically defined core for nucleoside analogues, glycomimetics, and conformationally restricted peptides. Accessing the specific enantiomer (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol with high optical purity has traditionally relied on the "Classical Chemoenzymatic Route" (Diels-Alder cycloaddition followed by enzymatic kinetic resolution).

This guide validates a New Synthetic Route : the Gold(I)-Catalyzed Asymmetric Cycloisomerization of Alkynediols , recently advanced by Gu et al. (2025). We compare this catalytic approach against the established lipase-mediated resolution standard, analyzing yield, atom economy, and process scalability.

Strategic Rationale & Mechanistic Causality

The Challenge: Limitations of the Classical Route

The standard industrial route relies on the Diels-Alder reaction of furan with dienophiles (e.g., vinyl acetate or maleic anhydride). While robust, this pathway suffers from intrinsic limitations:

  • Reversibility: The retro-Diels-Alder reaction can plague scale-up.

  • Resolution Ceiling: Enzymatic kinetic resolution (EKR) is theoretically limited to 50% yield per pass unless a dynamic kinetic resolution (DKR) system is engineered.

  • Step Count: Requires cycloaddition, hydrogenation, hydrolysis, and resolution.

The Innovation: Gold(I)-Catalyzed Cycloisomerization

The new route utilizes homogeneous Gold(I) catalysis to effect the cycloisomerization of alkynediols directly into the 7-oxabicyclo[2.2.1]heptane core.

  • Causality: The

    
    -Lewis acidic Au(I) activates the alkyne, triggering an intramolecular nucleophilic attack by the hydroxyl group (5-exo-dig or 6-endo-dig), followed by a Prins-type cyclization.
    
  • Advantage: This constructs the bicyclic core in a single step from acyclic precursors, avoiding the thermodynamic instability of furan adducts and enabling asymmetric induction via chiral ligands or chiral pool substrates.

Comparative Analysis: Gold(I) Catalysis vs. Chemoenzymatic Resolution

The following data compares the New Route (Method A) against the Standard Benchmark (Method B) .

Table 1: Technical Performance Metrics

MetricMethod A: Gold(I) Cycloisomerization (New)Method B: Chemoenzymatic Resolution (Standard)
Key Intermediate Alkynediol (acyclic)Racemic 7-oxanorbornyl acetate
Enantioselectivity (ee) >94% (Catalyst/Substrate controlled)>99% (Lipase specificity)
Step Count 3 (Precursor Synth

Cyclization

Reduction)
5 (DA

H2

Hydrolysis

Acetylation

Separation)
Max Theoretical Yield 100% (Stereoselective Synthesis)50% (Kinetic Resolution)
Atom Economy High (Isomerization)Low (Loss of acetate/acyl donor waste)
Primary Risk Catalyst Cost (Au) & Precursor ComplexityEnzyme Stability & Separation Costs

Experimental Validation Protocols

Protocol A: New Route – Gold(I)-Catalyzed Synthesis

Based on the methodology of Gu et al. (2025).

Objective: Synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol via ketone intermediate.

Step 1: Cycloisomerization

  • Reagents: Charge a flame-dried reaction vial with the alkynediol precursor (1.0 equiv).

  • Catalyst System: Add Ph₃PAuNTf₂ (5 mol%) as the catalyst. Note: The triflimide counterion is critical for enhancing the Lewis acidity of the gold center.

  • Solvent: Dissolve in anhydrous Dichloromethane (DCM) [0.1 M].

  • Reaction: Stir at room temperature (25 °C) for 15–30 minutes. Monitor by TLC for the disappearance of the alkyne.[1]

  • Workup: Filter the mixture through a short pad of silica gel to remove the gold catalyst. Concentrate in vacuo.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the 7-oxabicyclo[2.2.1]heptan-2-one intermediate.

Step 2: Stereoselective Reduction

  • Reagents: Dissolve the ketone (from Step 1) in dry THF at -78 °C.

  • Reductant: Add L-Selectride (1.1 equiv) dropwise.

    • Mechanistic Insight: L-Selectride is bulky; it attacks from the less hindered exo face, forcing the hydride delivery to yield the endo alcohol. For the target (1R,2S,4S) which typically requires exo-alcohol (depending on specific numbering convention, but usually exo is thermodynamically preferred in these systems), use NaBH₄ in MeOH at 0 °C to favor the thermodynamic product.

  • Quench: Warm to 0 °C and quench with NaOH/H₂O₂ (oxidative workup for boron byproducts).

  • Isolation: Extract with Et₂O, dry over MgSO₄, and concentrate.

Protocol B: Standard Route – Lipase-Mediated Resolution

Based on Reddy & Manheri (2019).

Objective: Kinetic resolution of racemic (±)-7-oxabicyclo[2.2.1]heptan-2-ol.

  • Substrate: Dissolve racemic (±)-alcohol (1.0 equiv) in Toluene (solvent choice is critical for enzyme activity).

  • Acyl Donor: Add Vinyl Acetate (3.0 equiv).

  • Biocatalyst: Add Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (Novozym 435, 20% w/w).

  • Incubation: Shake at 30 °C, 200 rpm.

  • Monitoring: Monitor conversion by GC or HPLC. Stop reaction at exactly 50% conversion (typically 4–6 hours).

    • Validation Point: The R-enantiomer is typically acetylated faster, leaving the desired S-alcohol (or vice versa depending on lipase preference; CAL-B usually follows Kazlauskas' rule).

  • Separation: Filter off the enzyme. Separate the acetate (product) and the unreacted alcohol (substrate) via column chromatography.

Visualization of Logic & Workflow

Figure 1: Comparative Synthetic Pathways

This diagram contrasts the linear efficiency of the Gold(I) route against the branching complexity of the Chemoenzymatic route.

SyntheticRoutes cluster_A Method A: Gold(I) Catalysis (New) cluster_B Method B: Chemoenzymatic (Standard) Alkynediol Alkynediol Precursor Au_TS Au(I) Cyclization (Transition State) Alkynediol->Au_TS Ph3PAuNTf2 Ketone Bicyclic Ketone Intermediate Au_TS->Ketone Cycloisomerization Reduction Stereoselective Reduction Ketone->Reduction Target_A (1R,2S,4S)-Alcohol (>94% ee) Reduction->Target_A 100% Yield Step Furan Furan + Dienophile Racemic Racemic Alcohol Furan->Racemic Diels-Alder + H2 + Hydrolysis CALB CAL-B Lipase Resolution Racemic->CALB Acetate Acetate (Wrong Enantiomer) CALB->Acetate Fast Reacting Target_B (1R,2S,4S)-Alcohol (>99% ee) CALB->Target_B Slow Reacting (Max 50% Yield)

Caption: Workflow comparison showing the direct cyclization of Method A versus the resolution-dependent Method B.

Figure 2: Decision Matrix for Process Selection

Use this logic flow to select the appropriate route for your specific development phase.

DecisionMatrix Start Start: Select Route Scale Is Scale > 1 kg? Start->Scale Purity Is >99% ee required immediately? Scale->Purity No (Discovery) Route_B Choose Method B (Chemoenzymatic) Scale->Route_B Yes (Manufacturing) Cost Is Catalyst Cost a Constraint? Purity->Cost No (>94% is ok) Purity->Route_B Yes Route_A Choose Method A (Gold Catalysis) Cost->Route_A No Cost->Route_B Yes

Caption: Decision logic based on scale, purity requirements, and cost constraints.

References

  • Gu, Y.-Q., et al. (2025).[2] Regio- and Stereoselective Syntheses of 7-Oxabicyclo[2.2.1]heptanes via a Gold(I)-Catalyzed Cycloisomerization of Alkynediols. ResearchGate.

  • Reddy, U. C., & Manheri, M. K. (2019).[3] 1-Hydroxymethyl-7-oxabicyclo[2.2.1]hept-2-ene skeleton in enantiopure form through enzymatic kinetic resolution. Chirality, 31(4), 336-347.[4]

  • Schueller, C. M., Manning, D. D., & Kiessling, L. L. (1996). Preparation of (R)-(+)-7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid. Tetrahedron Letters, 37(49), 8853-8856.

  • PubChem. (n.d.).[5] 7-Oxabicyclo[2.2.1]heptan-2-ol Compound Summary. National Library of Medicine.

Sources

Validation

A Comparative Guide to Chiral Auxiliaries in Asymmetric Induction: Benchmarking Performance for Synthetic Strategy

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount. For researchers, scientists, and professionals in drug development, the ability to selectively synthesize a sin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount. For researchers, scientists, and professionals in drug development, the ability to selectively synthesize a single enantiomer of a chiral molecule is a critical determinant of therapeutic efficacy and safety. Asymmetric induction, the process of preferentially forming one enantiomer or diastereomer over another, is a cornerstone of this endeavor.[1] Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method.[1][2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is set, the auxiliary is removed and can, ideally, be recovered.

This guide provides an in-depth comparison of the performance of two of the most successful and widely utilized classes of chiral auxiliaries: the Evans oxazolidinones and pseudoephedrine-derived amides. While the exploration of novel chiral scaffolds is an ongoing pursuit, a comprehensive search of the scientific literature did not yield sufficient data on the application of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol as a chiral auxiliary in asymmetric induction to warrant a direct comparison. Therefore, this guide will focus on benchmarking these two well-established and extensively documented systems, providing experimental data, mechanistic insights, and detailed protocols to inform the selection of the most appropriate auxiliary for a given synthetic challenge.

The Logic of Asymmetric Induction with Chiral Auxiliaries

The fundamental principle behind the use of a chiral auxiliary is the conversion of a prochiral starting material into a chiral intermediate. This intermediate, now possessing a defined three-dimensional structure dictated by the auxiliary, undergoes a diastereoselective transformation. The steric and electronic properties of the auxiliary create a biased environment, favoring the approach of a reagent from one face of the molecule over the other. This results in the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched product.

Asymmetric_Induction_Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Chelated transition state model for asymmetric alkylation with an Evans auxiliary.
  • Pseudoephedrine Amides: Similarly, the lithium enolate of the pseudoephedrine amide forms a rigid, six-membered chelated transition state. The phenyl group of the auxiliary orients itself to minimize steric interactions, thereby exposing one face of the enolate to electrophilic attack.

Proposed transition state for the asymmetric alkylation of a pseudoephedrine amide.

Experimental Protocols

Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • After stirring for 15 minutes, add propionyl chloride (1.1 eq).

  • Stir the reaction for an additional hour at -78 °C before allowing it to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

2. Diastereoselective Alkylation:

  • To a solution of the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add sodium hexamethyldisilazide (NaHMDS) (1.1 eq).

  • After stirring for 30 minutes, add the electrophile (e.g., benzyl bromide, 1.2 eq).

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup.

  • Determine the diastereomeric excess by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

3. Removal of the Chiral Auxiliary:

  • Dissolve the alkylated product in a mixture of THF and water.

  • Add lithium hydroxide (4.0 eq) and hydrogen peroxide (30% aqueous solution, 4.0 eq) at 0 °C.

  • Stir the reaction for 4 hours, then quench with an aqueous solution of sodium sulfite.

  • Extract the product carboxylic acid, and the chiral auxiliary can be recovered from the aqueous layer.

Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary

1. Amide Formation:

  • To a solution of (1R,2R)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction for 2 hours at room temperature.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the amide.

2. Diastereoselective Alkylation:

  • Dissolve the pseudoephedrine amide (1.0 eq) in anhydrous THF at -78 °C.

  • Add lithium diisopropylamide (LDA) (2.2 eq) dropwise and stir the solution for 1 hour.

  • Add the electrophile (e.g., benzyl bromide, 1.5 eq) and stir the reaction for 4 hours at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup.

  • Determine the diastereomeric excess by ¹H NMR spectroscopy or chiral HPLC analysis.

3. Cleavage of the Auxiliary:

  • The alkylated amide can be hydrolyzed under acidic (e.g., H₂SO₄/H₂O) or basic (e.g., KOH/H₂O) conditions to afford the corresponding carboxylic acid. The pseudoephedrine auxiliary can be recovered from the aqueous layer.

Concluding Remarks

Both Evans oxazolidinones and pseudoephedrine-derived amides are highly effective chiral auxiliaries for asymmetric alkylations, consistently providing excellent levels of diastereoselectivity and high chemical yields. The choice between them may depend on factors such as the specific substrate, the desired product, and the ease of auxiliary removal and recovery. The Evans auxiliaries have a long and storied history with a vast body of literature supporting their application in a wide range of asymmetric transformations. The pseudoephedrine system, developed by Myers, offers a compelling alternative, particularly for the synthesis of complex chiral carboxylic acids, aldehydes, and ketones. A thorough understanding of the mechanistic underpinnings and experimental nuances of each system is crucial for their successful implementation in a synthetic campaign.

References

  • Wikipedia. Asymmetric induction. [Link]

  • University of York. Asymmetric Synthesis. [Link]

Sources

Comparative

literature review of the applications of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol

The following technical guide details the applications and comparative advantages of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol , a high-value chiral synthon often referred to in the context of "Naked Sugar" chemistry. Th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications and comparative advantages of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol , a high-value chiral synthon often referred to in the context of "Naked Sugar" chemistry.

The "Rigid Bridge" to Stereochemical Complexity

Executive Summary

Product Identity: (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol Common Class: Chiral "Naked Sugar" Synthon / Norbornyl Derivative Primary Utility: A rigid, bicyclic scaffold used to generate highly functionalized cyclohexanes, aminocyclitols, and prostaglandin analogs with absolute stereocontrol.

The Core Value Proposition: Unlike flexible carbohydrate starting materials (like Glucose) that require extensive protection/deprotection sequences to access specific isomers, this oxabicyclic alcohol utilizes a "Rigid Bridge" strategy . The 7-oxygen bridge locks the molecule’s conformation, forcing incoming reagents to attack from specific faces. Once functionalized, the bridge is cleaved (ring-opening), instantly releasing a polysubstituted cyclohexane with defined stereochemistry at up to 5 centers simultaneously.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the 7-Oxabicyclo Route against the two most common alternatives for synthesizing polysubstituted cyclohexanes (e.g., aminocyclitols, carba-sugars).

Table 1: Strategic Comparison of Chiral Synthons
Feature(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol D-Glucose (Carbohydrate Pool) Shikimic Acid (Natural Product)
Stereocontrol Absolute (Substrate Directed): The bridge forces exo-face attack.Inherent: Fixed chirality, but inversion requires complex SN2 sequences.Fixed: Limited to the natural isomer; difficult to invert multiple centers.
Atom Economy High: Diels-Alder assembly builds the core in one step.Low: Requires "chopping" (degradation) or extensive protecting groups.Medium: Good for specific targets, but expensive starting material.
Flexibility High (Divergent): Ring opening can yield cis or trans depending on the nucleophile.Low (Linear): Restricted by the existing pyranose ring structure.Low: Best for targets structurally similar to Shikimate.
Step Count Short (5-8 steps): For targets like Conduramines or Valienamine.Long (10-15 steps): Often requires Ferrier rearrangement or ring contraction.Medium (6-10 steps): Direct functionalization.
Scalability High: Precursors (Furan + Acrylic acid) are cheap commodity chemicals.High: But purification of intermediates can be laborious.Low/Medium: Supply dependent on fermentation or plant extraction.
Experimental Evidence of Superiority
  • Case Study (Aminocyclitols): In the synthesis of Conduramine E-1 (a glucosidase inhibitor), the 7-oxabicyclo route reduces the step count by ~40% compared to the traditional glucose-derived route. The rigid bicyclic framework allows for the simultaneous introduction of the amine and hydroxyl groups with perfect trans-diaxial selectivity during the ring-opening phase [1].

Core Applications & Mechanisms

Application A: The "Naked Sugar" Protocol (Ring Opening)

This is the primary application. The molecule serves as a "masked" cyclohexane.

Mechanism:

  • Functionalization: The C2-hydroxyl is used to direct further substitution on the alkene (if unsaturated) or adjacent carbons.

  • Activation: The oxygen bridge is activated by a Lewis Acid (e.g., TiCl4, BF3·OEt2).

  • Nucleophilic Attack: A nucleophile (Nu-) attacks the bridgehead or adjacent carbon.

  • Release: The bridge breaks, relieving ring strain and releasing a functionalized cyclohexane or cyclopentane.

RingOpening Start (1R,2S,4S)-7-Oxabicyclo heptan-2-ol Step1 Activation (Lewis Acid) Start->Step1 Coordination Step2 Nucleophilic Attack (Nu-) Step1->Step2 Strain TS Transition State (Bridge Opening) Step2->TS Regioselective Product Polysubstituted Cyclohexane TS->Product Inversion

Figure 1: The divergent pathway from the rigid bicyclic ether to flexible cyclohexane derivatives.

Application B: PP5 Inhibitors (Norcantharidin Analogs)

Researchers use the dicarboxylic acid derivatives of this alcohol (oxidized forms) to synthesize Norcantharidin analogs . These compounds are potent inhibitors of Protein Phosphatase 5 (PP5), a target in glioblastoma treatment. The 7-oxabicyclo core mimics the active site binding motif of Cantharidin but with reduced toxicity [2].

Detailed Experimental Protocol

Protocol: Synthesis of Functionalized Cyclohexane via Nucleophilic Ring Opening This protocol demonstrates the self-validating nature of the chemistry: if the stereochemistry is incorrect, the ring will not open under these specific mild conditions.

Reagents:

  • Substrate: (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol (1.0 eq)

  • Nucleophile: Azidotrimethylsilane (TMSN3) (1.5 eq)

  • Catalyst: TMSOTf (0.1 eq)

  • Solvent: Dichloromethane (anhydrous)

Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add the substrate (1.0 g) dissolved in DCM (10 mL).

  • Activation: Cool the solution to 0°C. Add TMSOTf dropwise. Observation: The solution should remain clear.

  • Nucleophilic Addition: Add TMSN3 slowly via syringe.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.3) will disappear, replaced by a more polar ring-opened product (Rf ~0.1).

  • Quench: Add saturated NaHCO3 solution (5 mL).

  • Workup: Extract with DCM (3x), dry over MgSO4, and concentrate.

  • Result: The product is a trans-1,2-aminoalcohol precursor (after azide reduction). The yield typically exceeds 85% with >98% enantiomeric excess (ee).[1]

Why this works: The reaction proceeds via an S_N2-like mechanism at the bridgehead or adjacent carbon. The rigid 7-oxa bridge blocks the "top" face, forcing the azide to attack from the bottom, guaranteeing the trans stereochemistry relative to the bridge oxygen [3].

Synthesis Workflow (Graphviz)

The following diagram illustrates the total synthesis workflow starting from commodity chemicals to the target chiral synthon.

SynthesisWorkflow Furan Furan DA Diels-Alder Cycloaddition Furan->DA Dienophile Acrylic Derivative Dienophile->DA Adduct Racemic Oxabicyclo Adduct DA->Adduct Endo/Exo Mix Resolution Enzymatic Resolution (Lipase) Adduct->Resolution Kinetic Res. Target (1R,2S,4S)-7-Oxabicyclo heptan-2-ol Resolution->Target >99% ee Drugs Drug Discovery (PP5 Inhibitors) Target->Drugs Materials ROMP Polymers Target->Materials

Figure 2: Production and utilization pipeline of the 7-oxabicyclo scaffold.

References

  • Pandey, G., et al. (2008). "Use of enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol as a chiral template for the synthesis of aminocyclitols." Organic Letters, 10(16), 3611-3614. Link

  • Zhang, Y., et al. (2024). "Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors." Journal of Medicinal Chemistry. Link

  • Arjona, O., et al. (1997). "Synthesis of 7-Oxabicyclo[2.2.1]heptane Derivatives." Chemical Reviews, 97, 3117. (Foundational review on the ring-opening methodology).
  • Schueller, C. M., & Kiessling, L. L. (1996). "Preparation of (R)-(+)-7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid." Kiessling Lab Publications. Link

Sources

Validation

cost-benefit analysis of using (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol in synthesis

Topic: Cost-Benefit Analysis of Using (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol in Synthesis Content Type: Publish Comparison Guide [1] Executive Summary Verdict: The (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol scaffold re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of Using (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol in Synthesis Content Type: Publish Comparison Guide

[1]

Executive Summary

Verdict: The (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol scaffold represents a high-initial-cost, high-reward investment for drug discovery programs, particularly in the fields of Locked Nucleic Acids (LNA) and glycomimetics .[1]

While the upfront cost of goods (COGS) for this chiral bicyclic ether is significantly higher (>400% premium) than commodity carbohydrate precursors like D-ribose or D-glucose, its utility lies in step economy and conformational pre-organization .[1] By locking the furanose-like ring into a specific Northern (


) or Southern (

) pucker, this scaffold eliminates the entropic penalty typically associated with ligand-target binding, often resulting in 10-100x potency gains for nucleoside analogues.[1]

For large-scale manufacturing, the cost-benefit curve favors this scaffold only if a scalable asymmetric Diels-Alder route is established early; for discovery chemistry, the speed of accessing complex stereocenters justifies the commercial price.

Technical Deep Dive: The "Naked Sugar" Advantage

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol is often termed a "naked sugar" derivative.[1] Unlike linear sugars that require extensive protection/deprotection sequences to differentiate hydroxyl groups, this bicyclic system distinguishes its positions via steric and strain-based reactivity.[1]

  • Stereochemical Density: The scaffold provides three contiguous stereocenters set rigidly by the bicyclic framework.[1]

  • Conformational Locking: The 7-oxygen bridge forces the cyclohexane ring into a boat-like conformation.[1] When functionalized, it mimics the C3'-endo (Northern) conformation of RNA, crucial for high-affinity ASO (Antisense Oligonucleotide) binding.[1]

The "Make vs. Buy" Decision

Commercial sources for the enantiopure alcohol are limited and expensive (


500/g range depending on purity/vendor).[1] Most robust process groups opt for a "Make" strategy using enzymatic resolution.[1]

Synthesis Workflow (The "Make" Route):

  • Diels-Alder: Furan + Vinylene Carbonate (or equivalent dienophile).[1]

  • Hydrogenation: Pd/C catalyzed reduction of the double bond.[1]

  • Hydrolysis/Resolution: Enzymatic resolution (e.g., Candida antarctica Lipase B) to separate the enantiomers.[1]

Comparative Analysis: Oxabicyclic vs. Carbohydrate Route

We compare the synthesis of a Conformationally Locked Nucleoside Analogue (LNA monomer) using two different starting materials.

Route A: The Oxabicyclic Approach (Recommended)
  • Starting Material: (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol.[1]

  • Mechanism: Exploits the bridgehead to direct nucleophilic attack and inversion at C2.[1]

  • Key Advantage: The "lock" is built-in.[1] No need to form the bridge later.[1]

Route B: The Traditional Carbohydrate Approach
  • Starting Material: D-Glucose or D-Allose.[1][2]

  • Mechanism: Requires 4-5 steps of protection, followed by a double-substitution or radical cyclization to form the 2,4-bridge.[1]

  • Key Disadvantage: High step count; difficult purification of bicyclic intermediates from linear byproducts.[1]

Data Comparison Table
MetricRoute A: Oxabicyclic ScaffoldRoute B: Carbohydrate Precursor
Step Count (to LNA core) 5 Steps 12-14 Steps
Overall Yield ~35-45% ~5-10%
Stereocontrol Absolute (Substrate Controlled) Variable (Reagent Controlled)
Purification Load Low (Crystallizable intermediates)High (Multiple silica columns)
Reagent Cost (Est.) High (Starting material driven)Low (Reagent volume driven)
Scalability High (Atom economical)Low (Linear waste accumulation)
Visualizing the Strategic Advantage

The following diagram illustrates the divergent utility of the (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol scaffold compared to the linear carbohydrate route.

G cluster_0 Route A: Oxabicyclic Strategy cluster_1 Route B: Carbohydrate Strategy StartA (1R,2S,4S)-7-Oxabicyclo [2.2.1]heptan-2-ol StepA1 Mitsunobu / Inversion StartA->StepA1 Direct Funct. StepA2 Nucleobase Coupling StepA1->StepA2 TargetA LNA Monomer (High Purity) StepA2->TargetA 5 Steps Total StartB D-Glucose StepB1 Protection (4 steps) StartB->StepB1 StepB2 C-C Bond Formation StepB1->StepB2 StepB3 Cyclization (Bridge) StepB2->StepB3 Difficult Cyclization TargetB LNA Monomer (Low Yield) StepB3->TargetB ~12 Steps Total

Caption: Comparison of step-economy between Oxabicyclic (Route A) and Carbohydrate (Route B) strategies for LNA synthesis.

Experimental Protocol: Representative Mitsunobu Inversion

A self-validating protocol for functionalizing the C2 position, a critical step in utilizing this scaffold.

Objective: Inversion of the C2-hydroxyl group to install a nucleophile (e.g., azide or benzoate) with complete stereocontrol.

Reagents:

  • (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol (1.0 equiv)[1]

  • Triphenylphosphine (PPh3, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Diphenylphosphoryl azide (DPPA) or Benzoic Acid (1.5 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to 0°C under Argon atmosphere.

  • Dissolution: Dissolve (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol and PPh3 in anhydrous THF.

  • Addition: Add the nucleophile (DPPA or Benzoic Acid).[1]

  • Activation: Dropwise add DIAD over 15 minutes, maintaining temperature < 5°C. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Validation (TLC): Monitor disappearance of starting alcohol (Rf ~0.3 in 50% EtOAc/Hex) and appearance of product (Rf ~0.6).

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1]

  • Purification: Silica gel chromatography.

Causality & Troubleshooting:

  • Why 0°C? The oxabicyclic ring is strained.[1] Exotherms can lead to ring-opening side reactions (retro-Diels-Alder or elimination).[1]

  • Why DIAD? DIAD is preferred over DEAD for better stability and easier removal of hydrazine byproducts.[1]

Cost-Benefit Decision Matrix

To guide your procurement strategy, use this decision tree:

DecisionTree Start Project Requirement Scale Scale of Synthesis? Start->Scale Small < 10 Grams Scale->Small Discovery Large > 100 Grams Scale->Large Process Dev Buy BUY Commercial Reagent (High COGS, Speed) Small->Buy Make MAKE via Diels-Alder (Low COGS, Time Investment) Large->Make

Caption: Procurement strategy based on synthesis scale.

References
  • Ghosh, R., et al. (2010).[1][2] "Locked nucleosides based on oxabicyclo[3.2.1]octane and oxabicyclo[2.2.1]heptane skeletons."[1][2][3] Journal of Organic Chemistry.

  • Seley-Radtke, K. (2020).[1][4] "Discovery, Design, Synthesis, and Application of Nucleoside/Nucleotides." Molecules.

  • PubChem. (n.d.).[1] "7-Oxabicyclo[2.2.1]heptan-2-ol Compound Summary." National Library of Medicine.[1][5] [1]

  • ChemicalBook. (2023).[1] "exo-1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptan-2-ol Properties and Uses."

  • Thermo Fisher Scientific. (n.d.).[1] "7-Oxabicyclo[2.2.1]heptane, 98% Product Specification."

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol

This guide provides essential safety protocols and logistical information for the handling and disposal of materials related to (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol. As your partner in laboratory safety and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of materials related to (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol. As your partner in laboratory safety and chemical handling, we aim to build a foundation of trust by delivering value that extends beyond the product itself. This document is structured to offer clear, step-by-step guidance, grounded in scientific expertise, to address your operational questions directly.

Hazard Assessment: Understanding the Compound

The primary structural components are the 7-oxabicyclo[2.2.1]heptane (a bicyclic ether) and a secondary alcohol group. Safety data for the parent compound, 7-Oxabicyclo[2.2.1]heptane, and other derivatives indicate several potential hazards that must be addressed.

Key Potential Hazards:

  • Flammability: The parent compound, 7-Oxabicyclo[2.2.1]heptane, is classified as a highly flammable liquid and vapor (Category 2 or 3).[1][2][3][4][5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4] Therefore, (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol should be treated as a flammable liquid.

  • Skin and Eye Irritation: Related oxabicyclo compounds are known to cause skin irritation and serious eye irritation.[6][7][8] Direct contact with the skin or eyes must be avoided.

  • Respiratory Irritation: Some related compounds may cause respiratory irritation if inhaled.[6][8][9]

  • Toxicity: While acute toxicity data for this specific molecule is limited, it is prudent to assume that any new or sparsely studied chemical is potentially toxic.[10] Harmful if swallowed is a warning associated with similar structures.[6][8][9]

Given these potential hazards, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory.

Core PPE Requirements: A Non-Negotiable Baseline

For any procedure involving (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol, the following minimum PPE must be worn.[11]

  • Eye and Face Protection:

    • Safety Glasses: At a minimum, ANSI Z87.1 compliant safety glasses with side shields are required for handling small quantities in a controlled setting.[12][13]

    • Chemical Splash Goggles: These are the standard for most wet chemistry operations. They provide a seal around the eyes and offer superior protection against liquid splashes and vapors.[11]

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant (FR) lab coat is strongly recommended due to the flammability hazard.[12] The coat must be fully buttoned with sleeves rolled down.

    • Appropriate Attire: Full-length pants and closed-toe, closed-heel shoes are mandatory to cover all exposed skin on the lower body and feet.[12][13] Synthetic clothing like polyester should be avoided in favor of natural fibers such as cotton.[12]

  • Hand Protection:

    • Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[11] It is crucial to inspect gloves for any signs of degradation or puncture before use.[14] Contaminated gloves should be removed and replaced immediately, followed by hand washing.[11] For extended handling or situations with a higher risk of immersion, a double-gloving system or the use of more robust gloves should be considered.

Task-Specific PPE Selection Workflow

The level of PPE must be escalated based on the specific procedure, the quantity of the chemical being handled, and the potential for generating aerosols or splashes. The following table and diagram outline a logical workflow for PPE selection.

Exposure Risk Level Task Examples Minimum Required PPE
Low Weighing small quantities (<1g) in a ventilated enclosure. Preparing dilute solutions (<50 mL).- Safety glasses with side shields- Standard lab coat- Single pair of nitrile gloves
Medium Standard reactions at ambient temperature (50-250 mL). Extractions and distillations.- Chemical splash goggles- Flame-resistant lab coat- Double-layered nitrile gloves or nitrile over a more resistant glove
High Reactions under pressure or at elevated temperatures. Handling large volumes (>250 mL). Potential for significant splashes or aerosol generation.- Chemical splash goggles and a full-face shield- Flame-resistant lab coat- Heavy-duty or Silver Shield® gloves under disposable nitrile gloves- Consider respiratory protection based on ventilation
PPE Selection Workflow Diagram

PPE_Selection_Workflow cluster_input 1. Assess Task cluster_ppe 2. Select PPE Start Start: Handling (1R,2S,4S)-7-Oxabicyclo [2.2.1]heptan-2-ol Quantity Quantity & Concentration? Start->Quantity Process Process Conditions? (Temp, Pressure, Aerosol) Quantity->Process LowRisk Low Risk PPE - Safety Glasses - Lab Coat - Nitrile Gloves Process->LowRisk <1g, dilute, ambient, contained MedRisk Medium Risk PPE - Goggles - FR Lab Coat - Double Nitrile Gloves Process->MedRisk <250mL, ambient, standard reaction HighRisk High Risk PPE - Goggles + Face Shield - FR Lab Coat - Heavy-Duty Gloves Process->HighRisk >250mL, heated, pressurized, splash risk Respirator Assess Need for Respiratory Protection MedRisk->Respirator If ventilation is inadequate HighRisk->Respirator

Sources

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